Product packaging for 4-(2-Ethoxy-2-oxoacetamido)benzoic acid(Cat. No.:CAS No. 14121-58-5)

4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Cat. No.: B1309249
CAS No.: 14121-58-5
M. Wt: 237.21 g/mol
InChI Key: AKWIDYRGAXWOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Ethoxy-2-oxoacetamido)benzoic acid is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B1309249 4-(2-Ethoxy-2-oxoacetamido)benzoic acid CAS No. 14121-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(16)9(13)12-8-5-3-7(4-6-8)10(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIDYRGAXWOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396422
Record name Benzoic acid, 4-[(ethoxyoxoacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14121-58-5
Record name Benzoic acid, 4-[(ethoxyoxoacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties, synthesis, and biological activity of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid is limited. This guide summarizes the available information on this compound and its close structural isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, to provide a foundational understanding. All data should be considered in this context.

Introduction

This compound, also known as N-(4-carboxyphenyl)oxamic acid ethyl ester, is a small molecule belonging to the class of benzoic acid derivatives. Its structure, featuring a benzoic acid moiety, an amide linkage, and an ethyl ester group, suggests potential for various chemical interactions and biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This document aims to provide a comprehensive overview of the known physicochemical characteristics of this compound and its isomer, which may be of interest to researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

There is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible databases. However, computed properties for structurally similar compounds can offer some predictive insights. For comparison, computed data for the related compound 4-(2-Ethoxy-2-oxoethoxy)benzoic acid is presented. It is crucial to note that these are computational estimates and may not reflect the actual experimental values for this compound.

Table 1: Computed Physicochemical Properties of a Structurally Related Compound

PropertyValue (for 4-(2-Ethoxy-2-oxoethoxy)benzoic acid)Data Source
Molecular Formula C11H12O5PubChem
Molecular Weight 224.21 g/mol PubChem
Topological Polar Surface Area 72.8 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 5PubChem

Note: The data presented in this table is for 4-(2-Ethoxy-2-oxoethoxy)benzoic acid and is provided for illustrative purposes only. Experimental determination is required for this compound.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not documented in the searched literature, a method for its structural isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, has been reported.[1][2][3][4] This protocol can serve as a potential starting point for the synthesis of the 4-substituted isomer.

Synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid[1][2][3][4]

This synthesis involves the reaction of 2-aminobenzoic acid with ethyl chlorooxoacetate.

Reaction:

  • Reactants:

    • 2-aminobenzoic acid

    • Ethyl chlorooxoacetate

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • A solution of ethyl chlorooxoacetate (10 mmol, 1.13 ml) in 10 ml of THF is added dropwise to a 10 ml THF solution containing 2-aminobenzoic acid (10 mmol, 1.37 g) at 273 K (0 °C).[1][4]

    • The resulting solution is stirred for 2 hours.[1][4]

    • The solution is then concentrated under vacuum.[1][4]

    • The compound is precipitated as a yellowish powder, washed with ether, and dried under vacuum.[1][4]

  • Yield: 55%[1][4]

Hypothetical Synthesis of this compound

Based on the protocol for the 2-isomer, a plausible synthetic route for this compound would involve the substitution of 2-aminobenzoic acid with 4-aminobenzoic acid.

hypothetical_synthesis cluster_conditions Reaction Conditions reactant1 4-Aminobenzoic acid reaction + reactant1->reaction reactant2 Ethyl chlorooxoacetate reactant2->reaction solvent THF product This compound process Reaction Mixture reaction->process Stir at 0°C workup Workup process->workup Concentration, Precipitation, Washing workup->product

A hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways associated with this compound. However, the broader class of benzoic acid derivatives has been studied for various pharmacological effects.

Derivatives of p-hydroxybenzoic acid, a structurally related core, have been reported to possess antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties.[5][6][7] The presence of the amide and ester functionalities in this compound could modulate these activities, but this remains to be experimentally verified.

The oxamide moiety, present in the isomer 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, has been associated with DNA-binding properties and cytotoxic activity in other molecular contexts.[1][2][3]

logical_relationship cluster_core Structural Features cluster_potential Potential Biological Activities (Inferred) target 4-(2-Ethoxy-2-oxoacetamido) benzoic acid benzoic_acid Benzoic Acid Moiety target->benzoic_acid contains amide Amide Linkage target->amide contains ester Ethyl Ester target->ester contains antimicrobial Antimicrobial benzoic_acid->antimicrobial associated with anti_inflammatory Anti-inflammatory benzoic_acid->anti_inflammatory associated with antioxidant Antioxidant benzoic_acid->antioxidant associated with dna_binding DNA-binding amide->dna_binding associated with (in oxamides) cytotoxic Cytotoxic amide->cytotoxic associated with (in oxamides)

References

An In-depth Technical Guide to the Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid from 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-aminobenzoic acid. This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

This compound belongs to the class of N-acyl aminobenzoic acids. N-acylated amino acids are a diverse group of molecules that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities can include roles as neuromodulators and as probes for novel drug targets.[1][2] The structural motif of an acylated aminobenzoic acid is found in various pharmacologically active compounds, suggesting that derivatives like this compound may possess interesting biological properties.

The synthesis of this compound involves the acylation of the amino group of 4-aminobenzoic acid with an ethyl oxalyl group. This straightforward synthetic transformation allows for the efficient construction of the target molecule, providing a basis for further structural modifications and biological evaluation.

Synthetic Pathway

The synthesis of this compound from 4-aminobenzoic acid is achieved through a direct acylation reaction. The primary amine of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl of an activated ethyl oxalate derivative, typically ethyl chlorooxoacetate (ethyl oxalyl chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric 2-(2-Ethoxy-2-oxoacetamido)benzoic acid and is expected to yield the desired 4-substituted product with high efficiency.[3]

Materials:

  • 4-Aminobenzoic acid

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add ethyl chlorooxoacetate (1.13 mL, 10 mmol) dropwise over a period of 15-20 minutes. A white precipitate of hydrochloride salt may form during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C11H11NO5Calculated
Molecular Weight 237.21 g/mol Calculated
Appearance White to off-white solidExpected
Yield >55%[3] (based on isomer)
Melting Point Not available
¹H NMR Not available
¹³C NMR Not available
IR (cm⁻¹) Not available
Mass Spec (m/z) Not available

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Acylation Reaction cluster_workup Product Isolation start Dissolve 4-aminobenzoic acid in anhydrous THF cool Cool solution to 0 °C start->cool add_reagent Add ethyl chlorooxoacetate dropwise at 0 °C cool->add_reagent stir Stir at 0 °C for 2 hours add_reagent->stir evaporate Remove THF via rotary evaporation stir->evaporate precipitate Precipitate product with diethyl ether evaporate->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold diethyl ether filtrate->wash dry Dry under vacuum wash->dry end 4-(2-Ethoxy-2-oxoacetamido) benzoic acid dry->end Final Product biological_interaction cluster_cellular_env Cellular Environment cluster_downstream Downstream Effects molecule 4-(2-Ethoxy-2-oxoacetamido) benzoic acid target Biological Target (e.g., Enzyme, Receptor) molecule->target Binds to pathway_modulation Modulation of Signaling Pathway target->pathway_modulation Initiates cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) pathway_modulation->cellular_response Leads to

References

4-(2-Ethoxy-2-oxoacetamido)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This technical guide provides a detailed overview of this compound, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines its fundamental molecular characteristics, a plausible synthetic route, and a conceptual framework for its potential biological activity.

Molecular Profile

The fundamental quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
IUPAC Name This compound

Synthesis Protocol

Materials:

  • 4-Aminobenzoic acid (starting material)

  • Ethyl chlorooxoacetate

  • Tetrahydrofuran (THF)

  • Ethanol

  • Ether

Procedure:

  • A solution of ethyl chlorooxoacetate (10 mmol, 1.13 mL) in 10 mL of THF is prepared.

  • In a separate flask, 4-aminobenzoic acid (10 mmol, 1.37 g) is dissolved in 10 mL of THF.

  • The solution of ethyl chlorooxoacetate is added dropwise to the 4-aminobenzoic acid solution at a controlled temperature of 273 K (0 °C).

  • The resulting mixture is stirred for 2 hours.

  • Following the reaction, the solution is concentrated under a vacuum.

  • The crude product is precipitated, appearing as a yellowish powder.

  • The precipitate is washed with ether and subsequently dried under a vacuum.

  • For purification and crystal formation, the product is recrystallized from an ethanol solution via slow evaporation.

Potential Biological Activity and Experimental Workflow

Oxamide derivatives, the class of compounds to which this compound belongs, have garnered interest for their potential cytotoxic and DNA-binding activities.[1][2] The following diagram illustrates a conceptual workflow for investigating these properties.

Conceptual Workflow for Investigating Biological Activity A Synthesis and Purification of This compound B Characterization (NMR, Mass Spectrometry, X-ray Crystallography) A->B C In vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C D DNA Binding Studies (e.g., UV-Vis Titration, Fluorescence Quenching) B->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->E D->E F Data Analysis and Interpretation E->F

Caption: Conceptual workflow for the synthesis, characterization, and biological evaluation of the target compound.

The following signaling pathway illustrates a hypothetical mechanism of action for a cytotoxic agent that induces apoptosis through DNA interaction.

Hypothetical Signaling Pathway for Cytotoxicity cluster_0 Cellular Uptake cluster_1 Nuclear Interaction cluster_2 Apoptotic Cascade A This compound (Extracellular) B Cell Membrane Transport A->B C Compound (Intracellular) B->C D Nuclear Translocation C->D E DNA Binding/Intercalation D->E F DNA Damage E->F G Activation of Damage Sensors (e.g., ATM/ATR) F->G H p53 Activation G->H I Caspase Activation H->I J Apoptosis I->J

Caption: Hypothetical signaling pathway illustrating the potential cytotoxic mechanism of the compound.

References

The Multifaceted Biological Activities of 4-Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many microorganisms, has emerged as a versatile scaffold in medicinal chemistry.[1][2] While essential for numerous pathogens, PABA is not synthesized by humans, making its metabolic pathway an attractive target for antimicrobial drug development.[3] Furthermore, derivatization of the PABA core has unlocked a diverse array of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides an in-depth overview of the biological activities of PABA derivatives, focusing on their antimicrobial and cytotoxic effects. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

Derivatives of 4-aminobenzoic acid have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, fungi, and mycobacteria. The primary mechanism of action for many of these compounds lies in the disruption of the folate biosynthesis pathway, a critical metabolic process for microbial survival.

Mechanism of Action: Folate Synthesis Inhibition

In many microorganisms, PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a crucial step in the synthesis of folic acid.[3] Folic acid is essential for the synthesis of nucleotides and certain amino acids. PABA derivatives, particularly sulfonamides, act as competitive inhibitors of DHPS, mimicking the natural substrate PABA and thereby blocking the production of dihydrofolic acid. This disruption of the folate pathway ultimately leads to the cessation of microbial growth and replication.

Folate_Synthesis_Inhibition Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Biosynthesis Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth Inhibition PABA_Derivative PABA Derivative (e.g., Sulfonamide) PABA_Derivative->Dihydropteroate_Synthase Inhibits Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis

Caption: Inhibition of Folate Synthesis by PABA Derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 4-aminobenzoic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of PABA derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected 4-Aminobenzoic Acid Derivatives (MIC in µM) [1][2]

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Schiff Base 1a>500250>500>500
Schiff Base 1c62.531.25250>500
Schiff Base 1n31.2515.62125250
Hydrazone-Sulfonate 4f---64 µg/mL
Hydrazone-Sulfonate 4g---64 µg/mL

Table 2: Antifungal and Antimycobacterial Activity of Selected 4-Aminobenzoic Acid Derivatives (MIC in µM) [1]

Compound/DerivativeCandida albicansAspergillus fumigatusMycobacterium tuberculosis H37Rv
Schiff Base 1a>500>500>500
Schiff Base 1c125250125
Schiff Base 1n15.6231.2562.5

Anticancer Activity of 4-Aminobenzoic Acid Derivatives

A growing body of evidence highlights the potential of PABA derivatives as effective anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through various mechanisms, including the disruption of the cellular cytoskeleton and modulation of key signaling pathways.

Mechanisms of Action in Cancer

Certain PABA derivatives have been shown to inhibit the polymerization of β-tubulin, a critical component of microtubules.[6] Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these PABA derivatives can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis of the cancer cells.

Tubulin_Inhibition PABA_Derivative PABA Derivative Microtubule_Polymerization Microtubule Polymerization PABA_Derivative->Microtubule_Polymerization Inhibits Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of β-Tubulin Polymerization by PABA Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers. Some PABA derivatives have been found to activate the MAPK suite of protein kinases, including ERK, JNK, and p38.[8] The sustained activation of these kinases can trigger a cascade of downstream events that ultimately lead to apoptosis in cancer cells.

MAPK_Pathway_Activation PABA_Derivative PABA Derivative MAPKKK MAPKKK (e.g., RAF) PABA_Derivative->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Activation of the MAPK Signaling Pathway by PABA Derivatives.

Quantitative Cytotoxicity Data

The cytotoxic activity of PABA derivatives is commonly assessed using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table presents the IC50 values for representative PABA derivatives against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives (IC50 in µM) [1][8][9]

Compound/DerivativeHepG2 (Liver Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)NCI-H460 (Lung Cancer)CAL-27 (Oral Squamous Carcinoma)
Schiff Base 1i15.0----
Schiff Base 1n25.3----
Acrylamide-PABA analog 4j-1.83---
Alkyl derivative 20---15.59>50

Experimental Protocols

Synthesis of a Representative 4-Aminobenzoic Acid Derivative: Schiff Base Formation

This protocol describes the synthesis of a Schiff base derivative of 4-aminobenzoic acid, a common and straightforward method for generating a diverse library of PABA analogs.

Synthesis_Workflow Start Start: Reactants Reaction Dissolve PABA and Aldehyde in Ethanol Start->Reaction Reflux Add Glacial Acetic Acid (catalyst) and Reflux Reaction->Reflux Precipitation Cool to Room Temperature and Collect Precipitate Reflux->Precipitation Purification Wash with Cold Ethanol and Dry Precipitation->Purification Characterization Characterize Product: - FT-IR - 1H NMR - Mass Spectrometry Purification->Characterization End End: Pure Schiff Base Characterization->End

Caption: General Workflow for Schiff Base Synthesis.

Materials:

  • 4-Aminobenzoic acid

  • Substituted aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-aminobenzoic acid (1 equivalent) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the substituted aldehyde (1 equivalent) in ethanol.

  • Add the aldehyde solution to the 4-aminobenzoic acid solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[10][11]

Antimicrobial Susceptibility Testing: Microdilution Broth Method for MIC Determination

This protocol outlines the microdilution broth method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • PABA derivative stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a stock solution of the PABA derivative in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

  • In a 96-well plate, perform a serial two-fold dilution of the PABA derivative in the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (broth only). Include a positive control well with the microorganism and no compound.

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the PABA derivative at which no visible growth is observed.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][12]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • PABA derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PABA derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the PABA derivative relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures.[13] QSAR studies on 4-aminobenzoic acid derivatives have provided valuable insights into the key structural features that govern their antimicrobial and anticancer activities.

For antimicrobial PABA derivatives, QSAR analyses have indicated that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), are significant in explaining their activity.[13] In the context of anticancer activity, descriptors related to hydrophobicity, molar refractivity, and the presence of specific functional groups have been shown to be important for inhibitory activity.[14] These models can guide the rational design of new, more potent PABA derivatives by predicting the activity of novel structures before their synthesis, thereby saving time and resources in the drug discovery process.

Conclusion

4-Aminobenzoic acid derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their ability to target fundamental microbial pathways, such as folate synthesis, and to modulate key cellular processes implicated in cancer, like microtubule dynamics and signaling cascades, underscores their potential as therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental methodologies, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships of PABA derivatives through synthetic modifications and computational studies will undoubtedly lead to the development of novel and more effective drugs for the treatment of infectious diseases and cancer.

References

4-(2-Ethoxy-2-oxoacetamido)benzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Ethoxy-2-oxoacetamido)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and an oxalamide moiety. This unique structural arrangement makes it a highly valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its ability to undergo reactions at both the carboxylic acid and the amide functionalities allows for the facile introduction of diverse structural motifs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering detailed experimental protocols and insights for its utilization in research and development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structural similarity to related compounds. The following table summarizes these estimated properties.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance Off-white to pale yellow solidBased on the appearance of similar aromatic amides and carboxylic acids.
Melting Point > 200 °C (decomposes)Aromatic compounds with amide and carboxylic acid groups typically have high melting points.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar organic solvents.The presence of both polar (carboxylic acid, amide) and nonpolar (benzene ring, ethyl group) functionalities dictates its solubility profile.
pKa (Carboxylic Acid) ~4-5The electron-withdrawing nature of the acetamido group is expected to make the carboxylic acid slightly more acidic than benzoic acid.

Synthesis

The synthesis of this compound can be readily achieved through the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate. This reaction is analogous to the synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Acylation Acylation in THF at 0-5 °C 4-Aminobenzoic_Acid->Acylation Ethyl_Chlorooxoacetate Ethyl Chlorooxoacetate Ethyl_Chlorooxoacetate->Acylation Target_Molecule This compound Acylation->Target_Molecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • Ethyl chlorooxoacetate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (1.2 eq)

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in anhydrous THF.

  • Add triethylamine to the solution and cool the flask to 0-5 °C using an ice bath.

  • Slowly add ethyl chlorooxoacetate dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules. The carboxylic acid and the terminal ester group of the oxalamide moiety are the primary reactive sites.

Potential Signaling Pathways for Derivatives

Derivatives of N-acyl aminobenzoic acids have shown potential to interact with various biological pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar compounds.

Signaling_Pathway Derivative Derivative of This compound Receptor Cell Surface Receptor Derivative->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for derivatives.

As a Precursor for Biologically Active Molecules

The structural motif of this compound is present in various compounds explored for their therapeutic potential. For instance, derivatives of 4-acetamidobenzoic acid have been investigated as local anesthetic agents. Furthermore, oxamide derivatives are known for their DNA-binding and cytotoxic activities. This suggests that this compound is an excellent starting material for the synthesis of novel candidates in drug discovery programs targeting cancer and other diseases.

The carboxylic acid group can be readily converted to an amide via standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an amine). This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

The ethyl ester of the oxalamide moiety can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization. Alternatively, it can undergo transesterification reactions.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis and the presence of two distinct reactive functionalities make it an attractive starting material for the creation of diverse molecular architectures. The potential for its derivatives to exhibit interesting biological activities, as suggested by the known properties of related compounds, warrants further investigation and positions this molecule as a valuable tool for researchers in medicinal chemistry and drug development.

Ethoxy-oxoacetamido Benzoic Acids: A Technical Guide to Potential Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethoxy-oxoacetamido benzoic acid scaffold represents a unique chemical entity with potential for diverse applications in medicinal chemistry. While direct and extensive research on this specific class of compounds is limited in publicly available literature, its structural components—a benzoic acid moiety and an ethyl oxamate group—are present in molecules with established biological activities. This technical guide provides a comprehensive overview of the known synthesis of a core compound, 2-(2-ethoxy-2-oxoacetamido)benzoic acid, and explores potential therapeutic avenues based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers looking to investigate the medicinal potential of this compound class, offering detailed experimental protocols and logical workflows to guide future studies.

Core Compound Synthesis

The synthesis of 2-(2-ethoxy-2-oxoacetamido)benzoic acid is well-documented and provides a reliable method for accessing the core scaffold.

Experimental Protocol: Synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid

This protocol is adapted from a literature method and outlines the synthesis from commercially available starting materials.[1]

Materials:

  • 2-aminobenzoic acid

  • Ethyl chlorooxoacetate

  • Tetrahydrofuran (THF), anhydrous

  • Ether

  • Ethanol

  • Standard laboratory glassware

  • Stirring apparatus

  • Vacuum evaporator

Procedure:

  • In a flask, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 10 ml of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 273 K (0 °C) using an ice bath.

  • In a separate vessel, prepare a solution of ethyl chlorooxoacetate (1.13 ml, 10 mmol) in 10 ml of anhydrous THF.

  • Add the ethyl chlorooxoacetate solution dropwise to the cooled 2-aminobenzoic acid solution while stirring.

  • Continue stirring the resulting solution at 273 K for 2 hours.

  • After the reaction is complete, concentrate the solution under vacuum to remove the THF.

  • The crude product will precipitate as a yellowish powder. Wash the precipitate with ether and dry it under vacuum.

  • For further purification, the compound can be recrystallized. Dissolve the powder in ethanol and allow for slow evaporation to obtain well-shaped yellowish single crystals.

Yield: Approximately 55%.[1]

Characterization Data:

ParameterValue
Molecular FormulaC₁₁H₁₁NO₅
Molecular Weight237.21 g/mol
AppearanceYellowish powder/crystals
Elemental Analysis (Calculated)C, 55.70%; H, 4.67%; N, 5.90%
Elemental Analysis (Found)C, 55.77%; H, 4.64%; N, 5.92%[1]

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_aminobenzoic_acid 2-Aminobenzoic Acid reaction_step Stir in THF at 0°C for 2h 2_aminobenzoic_acid->reaction_step ethyl_chlorooxoacetate Ethyl Chlorooxoacetate ethyl_chlorooxoacetate->reaction_step concentration Concentration under vacuum reaction_step->concentration precipitation Precipitation & Washing concentration->precipitation recrystallization Recrystallization from Ethanol precipitation->recrystallization final_product 2-(2-Ethoxy-2-oxoacetamido)benzoic acid recrystallization->final_product

Caption: Synthetic pathway for 2-(2-ethoxy-2-oxoacetamido)benzoic acid.

Potential Therapeutic Applications and Screening Strategies

While direct biological data for ethoxy-oxoacetamido benzoic acids is scarce, the activities of related structural classes, namely oxamic acids and other benzoic acid derivatives, suggest promising avenues for investigation.

Anticancer Activity

The broader class of oxamide derivatives, to which ethoxy-oxoacetamido benzoic acids belong, has been noted for its DNA-binding properties and cytotoxic activity.[1] Furthermore, various other benzoic acid derivatives have demonstrated significant anticancer potential through diverse mechanisms.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Certain naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been identified as inhibitors of histone deacetylases (HDACs).[2][3][4] HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that ethoxy-oxoacetamido benzoic acids could be explored for similar activity.

Table: Anticancer Activity of a Related Benzoic Acid Derivative (DHBA)

Cell LineCompoundConcentration% Inhibition (48h)
HCT-116 (Colon Cancer)DHBA1.25 mM48%[2]
HeLa (Cervical Cancer)DHBA1.25 mM23%[2]

Diagram: Proposed Anticancer Screening Workflow

G start Synthesized Ethoxy-oxoacetamido Benzoic Acid Derivative primary_screen Primary Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response mechanistic_studies Mechanistic Studies dose_response->mechanistic_studies target_assay Target-Based Assay (e.g., HDAC Inhibition Assay) mechanistic_studies->target_assay cell_based_assays Cell-Based Assays (Cell Cycle Analysis, Apoptosis Assays) mechanistic_studies->cell_based_assays lead_optimization Lead Optimization target_assay->lead_optimization cell_based_assays->lead_optimization

Caption: A workflow for evaluating the anticancer potential of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • DMEM supplemented with 10% FBS

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO/isopropanol)

  • Microplate reader

Procedure:

  • Seed 0.5 × 10⁴ cells per well in 100 µL of media in a 96-well plate and incubate at 37°C in a CO₂ incubator until cells adhere.

  • Prepare serial dilutions of the test compound in culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing media and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Shake the plates gently to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC50 value.

Anti-infective Activity

Oxamic acid derivatives have been investigated as potential inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH), a key enzyme in the parasite's metabolism, making it a target for antimalarial drugs.[3] This suggests that ethoxy-oxoacetamido benzoic acids could be evaluated for activity against parasitic or microbial enzymes.

Table: pfLDH Inhibition by Related Oxamic Acid Derivatives

CompoundTargetIC50 (µM)
Oxamic acid 21P. falciparum LDH (pfLDH)14[3]
Oxamic acid 21Mammalian LDH (mLDH)25[3]

Experimental Protocol: pfLDH Enzyme Inhibition Assay

This is a general protocol to screen for inhibitors of the pfLDH enzyme.

Materials:

  • Recombinant pfLDH enzyme

  • NADH

  • Sodium pyruvate

  • Assay buffer (e.g., Tris-HCl)

  • 96-well UV-transparent plates

  • Test compound

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, NADH, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding sodium pyruvate to the wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram: Hypothetical HDAC Inhibition Signaling Pathway

G compound Ethoxy-oxoacetamido Benzoic Acid hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation histones->acetylation gene_expression Altered Gene Expression (e.g., p21 activation) acetylation->gene_expression cell_cycle_arrest G2/M Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Postulated mechanism of action via HDAC inhibition.

Conclusion and Future Directions

The ethoxy-oxoacetamido benzoic acid scaffold remains a largely unexplored area in medicinal chemistry. Based on the established synthesis and the biological activities of related compounds, this class presents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for initiating such research programs. Future efforts should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) and on conducting broad biological screening to uncover the full therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of physical and organic chemistry to provide a predictive assessment. It outlines detailed experimental protocols for researchers to determine the precise solubility and stability profiles. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of new chemical entities.

Introduction

This compound is an organic molecule that incorporates several key functional groups: a carboxylic acid, an amide, and an ester. This unique combination suggests a potential for diverse chemical interactions and biological activities. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural similarity of the title compound to other biologically active oxalamic acid derivatives suggests its potential as a subject for further investigation in drug discovery.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide provides a theoretical framework and practical experimental procedures for the comprehensive characterization of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₁₁NO₅Structural analysis
Molecular Weight 237.21 g/mol Structural analysis
Appearance Likely a white to off-white or yellowish crystalline solid.[1][2]Based on the appearance of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, which is a yellowish powder.[1][2]
Water Solubility Predicted to be low.The presence of a non-polar benzene ring and an ethyl group likely results in low aqueous solubility. A structurally similar compound, 4-[2-(acetylamino)ethoxy]benzoic acid, has a predicted water solubility of 8455.8 mg/L.[3] Benzoic acid itself has a solubility of 1.7 g/L at 0°C and 56.31 g/L at 100°C.[4]
Organic Solvent Solubility Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.The isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, is recrystallized from ethanol, indicating good solubility.[1][2] Benzoic acid is highly soluble in ethanol and other organic solvents.[4][5]

Synthesis

A probable synthetic route for this compound is based on the established synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.[1][2] The proposed reaction involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Proposed Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Vessel Reaction in THF at 0°C 4-Aminobenzoic_Acid->Reaction_Vessel Ethyl_Chlorooxoacetate Ethyl Chlorooxoacetate Ethyl_Chlorooxoacetate->Reaction_Vessel Concentration Concentration under vacuum Reaction_Vessel->Concentration Stir for 2h Precipitation Precipitation Concentration->Precipitation Washing Washing with ether Precipitation->Washing Drying Drying under vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Proposed synthesis workflow for this compound.

Solubility Profile

Predicted Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: Low solubility in water is anticipated due to the hydrophobic benzene ring. The carboxylic acid group will provide some degree of aqueous solubility, which is expected to be pH-dependent (increasing at higher pH due to deprotonation).

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This is inferred from the use of ethanol for the recrystallization of its isomer.[1][2]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method.

Solubility Determination Workflow

Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with shaking at constant temperature Add_Excess->Equilibrate Centrifuge Centrifuge to separate solid and supernatant Equilibrate->Centrifuge Withdraw_Aliquot Withdraw aliquot of supernatant Centrifuge->Withdraw_Aliquot Dilute Dilute aliquot Withdraw_Aliquot->Dilute Quantify Quantify concentration by HPLC-UV Dilute->Quantify End End Quantify->End

Caption: Workflow for experimental solubility determination.

Stability Profile

Predicted Stability and Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: an ester and an amide linkage.

  • Hydrolysis: Both the ethyl ester and the amide bond are prone to hydrolysis, especially under acidic or basic conditions.[6][7] Studies on N-acylated amino acids have shown that the amide bond can be surprisingly unstable, even under mild acidic conditions.[8][9][10][11][12] The primary degradation products are expected to be 4-aminobenzoic acid and ethyl hydrogen oxalate, or further hydrolysis to oxalic acid and ethanol.

Potential Degradation Pathway

Parent This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) Parent->Hydrolysis Product1 4-Aminobenzoic Acid Hydrolysis->Product1 Product2 Ethyl Hydrogen Oxalate Hydrolysis->Product2 Further_Hydrolysis Further Hydrolysis Product2->Further_Hydrolysis Product3 Oxalic Acid Further_Hydrolysis->Product3 Product4 Ethanol Further_Hydrolysis->Product4

Caption: A potential hydrolytic degradation pathway.

Experimental Protocol for Stability Testing

A forced degradation study should be conducted to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions.

Objective: To evaluate the stability of the compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Prepare solutions of the compound in different stress media (acidic, basic, neutral, oxidative).

  • Expose the solutions and solid compound to various stress conditions:

    • Hydrolytic: Store solutions at different pH values at elevated temperatures (e.g., 60°C).

    • Oxidative: Treat the solution with hydrogen peroxide at room temperature.

    • Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the solid and solutions to UV and visible light.

  • At specified time points, withdraw samples.

  • Analyze the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect and quantify any degradation products.

Forced Degradation Study Workflow

cluster_stress Stress Conditions Start Start Prepare_Samples Prepare solutions and solid samples Start->Prepare_Samples Hydrolytic Hydrolytic (Acid, Base, Neutral) Prepare_Samples->Hydrolytic Thermal Thermal (Solid) Prepare_Samples->Thermal Photolytic Photolytic (Solid & Solution) Prepare_Samples->Photolytic Analyze_Samples Analyze samples at time points by HPLC-UV/MS Hydrolytic->Analyze_Samples Oxidative Oxidative (H₂O₂) Oxidative->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Identify_Degradants Identify and quantify degradation products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End Prepare_samples Prepare_samples Prepare_samples->Oxidative

Caption: Workflow for a forced degradation study.

Proposed Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be suitable for the quantification of this compound in solubility and stability samples.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely around 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

This method would need to be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[13]

Hypothetical Biological Signaling Pathway

Given that many benzoic acid derivatives exhibit anti-inflammatory properties, a hypothetical mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Compound 4-(2-Ethoxy-2-oxoacetamido) benzoic acid (Hypothesized) Compound->IKK Inhibition

Caption: A hypothetical anti-inflammatory signaling pathway.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its characterization. By leveraging knowledge of similar compounds and established scientific principles, we have outlined the probable synthesis, solubility, and stability profiles. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data. A thorough investigation of these fundamental properties is a critical step in unlocking the potential of this and other novel chemical entities in the field of drug discovery and development.

References

Theoretical Investigation of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a theoretical exploration of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a novel derivative of benzoic acid. In the absence of direct experimental data for this specific compound, this document extrapolates its potential physicochemical properties, outlines a plausible synthetic route, and discusses potential biological activities based on established knowledge of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering a starting point for further empirical investigation.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservation to pharmaceuticals.[1] Derivatives of p-hydroxybenzoic acid, for instance, are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Furthermore, oxamide derivatives have garnered interest for their potential cytotoxic and DNA-binding activities.[5] This guide focuses on the theoretical properties of this compound, a molecule that combines the structural features of both benzoic acid and an oxamide-like linkage.

Predicted Physicochemical Properties

While experimental data for this compound is not currently available, we can predict its key physicochemical properties. The following table summarizes these predicted values, alongside experimental data for the related compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, for comparison.

PropertyPredicted Value for this compoundExperimental Value for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
Molecular Formula C₁₁H₁₁NO₅C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol 237.21 g/mol
Elemental Analysis C, 55.70%; H, 4.67%; N, 5.90%C, 55.77%; H, 4.64%; N, 5.92%[5]
Appearance Predicted to be a solidYellowish powder[5]

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the literature method used for the synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.[5][6] The proposed reaction involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Experimental Protocol
  • Dissolution of Starting Material: Dissolve 10 mmol of 4-aminobenzoic acid in 10 ml of tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 273 K (0 °C) using an ice bath.

  • Addition of Acylating Agent: To the cooled solution, add a solution of 10 mmol of ethyl chlorooxoacetate in 10 ml of THF dropwise over a period of 15 minutes.

  • Reaction: Stir the resulting mixture for 2 hours at 273 K.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Precipitation and Purification: Precipitate the product by adding a non-polar solvent such as ether. Wash the resulting solid with ether and dry it under vacuum to yield the final product.

  • Recrystallization (Optional): For obtaining high-purity crystals, the crude product can be recrystallized from a suitable solvent like ethanol through slow evaporation.[5]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Aminobenzoic Acid in THF reaction Stir at 273 K for 2 hours start1->reaction start2 Ethyl Chlorooxoacetate in THF start2->reaction concentrate Concentration under vacuum reaction->concentrate precipitate Precipitation with ether concentrate->precipitate wash_dry Wash with ether and dry precipitate->wash_dry product This compound wash_dry->product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Given that structurally similar oxamide derivatives have shown cytotoxic activity and DNA-binding properties, it is plausible that this compound could exhibit similar biological effects.[5] The presence of the benzoic acid moiety also suggests potential anti-inflammatory or antimicrobial activities, as seen in other benzoic acid derivatives.[4]

Hypothetical Mechanism of Action: Induction of Apoptosis

A potential mechanism of action for a cytotoxic compound is the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be initiated by a compound like this compound.

G cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Pathway cluster_outcome Cellular Outcome compound This compound dna_damage DNA Damage compound->dna_damage Binds to DNA p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c from mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway initiated by DNA damage.

Conclusion

This technical guide has provided a theoretical framework for the investigation of this compound. The proposed synthesis offers a clear path for its chemical preparation, while the predicted properties and potential biological activities provide a basis for future experimental design. The exploration of its potential as a cytotoxic agent through pathways such as apoptosis warrants further investigation. This document serves as a preliminary guide to encourage and direct future research into this promising compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This protocol details the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a valuable intermediate in drug discovery and organic synthesis. The methodology is adapted from the established synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. The procedure involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate in a tetrahydrofuran (THF) solvent system. This application note provides a comprehensive, step-by-step guide for researchers, including reagent details, safety precautions, and a workflow diagram.

Introduction

Oxalamic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis is achieved through a nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate.

Reaction Scheme

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeSupplierCAS No.
4-Aminobenzoic Acid137.14101.37 gSigma-Aldrich150-13-0
Ethyl Chlorooxoacetate136.53101.13 mLSigma-Aldrich4755-77-5
Tetrahydrofuran (THF), anhydrous72.11-20 mLSigma-Aldrich109-99-9
Diethyl Ether74.12-As neededSigma-Aldrich60-29-7

Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 10 mL of anhydrous tetrahydrofuran (THF)[1][2].

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C (273 K).

  • Addition of Acylating Agent: In a separate, dry vessel, prepare a solution of 1.13 mL (10 mmol) of ethyl chlorooxoacetate in 10 mL of anhydrous THF[3][4][5].

  • Reaction: Add the ethyl chlorooxoacetate solution dropwise to the cooled 4-aminobenzoic acid solution over a period of 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Stir the resulting solution at 0°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the solution under reduced pressure using a rotary evaporator.

  • Precipitation and Purification: The crude product will precipitate. Wash the resulting solid with diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to yield this compound as a powder.

  • Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected yield is approximately 55%.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Solubility
4-Aminobenzoic AcidC₇H₇NO₂137.14White to pale yellow crystalline powder187-189Slightly soluble in cold water; soluble in hot water, ethanol, and ether[1][2][6]
Ethyl ChlorooxoacetateC₄H₅ClO₃136.53Clear liquid-Slightly miscible with water; soluble in chloroform[3][5]
This compoundC₁₁H₁₁NO₅237.21Expected to be a yellowish powderTo be determinedTo be determined

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 4-Aminobenzoic Acid: May cause skin, eye, and respiratory irritation. May cause an allergic skin reaction[7][8][9][10].

  • Ethyl Chlorooxoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water[11]. Handle with extreme care.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. May form explosive peroxides[12][13][14][15][16]. Store away from heat and ignition sources.

  • Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides[17][18][19][20][21].

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_paba Dissolve 4-aminobenzoic acid in THF cool Cool 4-aminobenzoic acid solution to 0°C prep_paba->cool prep_eco Prepare solution of ethyl chlorooxoacetate in THF add Dropwise addition of ethyl chlorooxoacetate solution prep_eco->add cool->add stir Stir at 0°C for 2 hours add->stir concentrate Concentrate under vacuum stir->concentrate precipitate Precipitate product concentrate->precipitate wash Wash with diethyl ether precipitate->wash dry Dry under vacuum wash->dry characterize Characterize product (NMR, IR, MS) dry->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Amide Bond Formation Between 4-Aminobenzoic Acid and Ethyl Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate through the amide bond formation between 4-aminobenzoic acid and ethyl oxalyl chloride. It includes the reaction mechanism, a step-by-step experimental procedure, expected outcomes, and potential applications of the product in medicinal chemistry and materials science.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers.[1] The reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for creating amide linkages.[2] This protocol details the acylation of 4-aminobenzoic acid (PABA), a key biosynthetic intermediate for folate synthesis in many organisms, with ethyl oxalyl chloride.[3][4] Ethyl oxalyl chloride is a highly reactive mono-ester of oxalyl chloride, making it an excellent reagent for introducing an ethoxy-oxalyl group.[5] The resulting product, ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate, is a versatile intermediate possessing both ester and carboxylic acid functionalities, making it a valuable building block for further chemical elaboration in drug discovery and polymer synthesis.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Overall Reaction:

4-Aminobenzoic Acid + Ethyl Oxalyl Chloride → Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate + HCl

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PABA 4-Aminobenzoic Acid Tetra Tetrahedral Intermediate PABA->Tetra Nucleophilic Attack EOC Ethyl Oxalyl Chloride EOC->Tetra Product Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate Tetra->Product Chloride Elimination HCl HCl (neutralized by base) Tetra->HCl Proton Transfer

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol is adapted from a general procedure for the reaction of an aromatic amine with ethyl oxalyl chloride.[5] All operations involving ethyl oxalyl chloride should be performed in a well-ventilated fume hood as it is a corrosive lachrymator.[5]

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Aminobenzoic AcidC₇H₇NO₂137.145.00 g36.461.0
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.535.48 g (4.55 mL)40.111.1
PyridineC₅H₅N79.108.8 mL109.43.0
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Sat. aq. NaHCO₃NaHCO₃84.0150 mL--
Deionized WaterH₂O18.02100 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04~10 g--

3.2. Procedure

  • Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-aminobenzoic acid (5.00 g, 36.46 mmol).

  • Dissolution: Add dichloromethane (100 mL) and pyridine (8.8 mL, 109.4 mmol) to the flask. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve ethyl oxalyl chloride (4.55 mL, 40.11 mmol) in dichloromethane (20 mL) and add this solution to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 2 hours.

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (50 mL) dropwise to quench the reaction. Stir the biphasic mixture for 1 hour until gas evolution ceases.[5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Caption: General experimental workflow diagram.

Expected Results and Characterization

The successful synthesis will yield ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate as a solid product. The table below summarizes the typical data expected from the characterization of the final compound.

ParameterExpected Result
Product Name Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate
Appearance White to off-white solid
Yield 80-95%
Melting Point Specific to the compound, requires experimental data
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons, ethyl ester protons, amide N-H, and carboxylic acid proton
¹³C NMR (CDCl₃) Peaks for carbonyl carbons (amide, ester, carboxylic acid), aromatic carbons, and ethyl group carbons
IR (KBr, cm⁻¹) Strong C=O stretching bands (amide, ester, acid), N-H stretching, C-O stretching
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₅NO₅

Applications in Drug Development

The product of this reaction is a trifunctional molecule, containing a carboxylic acid, an amide, and an ester. This structural diversity makes it a highly valuable intermediate for creating libraries of compounds for drug screening.

  • Scaffold for Synthesis: The carboxylic acid can be converted into other functional groups (e.g., esters, amides) while the ethyl ester can be selectively hydrolyzed to a carboxylic acid, allowing for orthogonal chemical modifications.

  • Antimicrobial Agents: PABA derivatives are known to interfere with folate biosynthesis in microorganisms.[3] This scaffold can be used to develop novel antimicrobial agents by attaching various pharmacophores to either the carboxylic acid or the ester position.

  • Polymer Chemistry: The difunctional nature of the parent PABA molecule lends itself to the synthesis of aramids (aromatic polyamides). The synthesized product could be used to create specialized polymers with unique properties.

Applications cluster_synthesis Synthesis cluster_apps Potential Applications Reactants 4-Aminobenzoic Acid + Ethyl Oxalyl Chloride Product Ethyl 4-(2-ethoxy-2- oxoacetamido)benzoate Reactants->Product Amide Formation App1 Further Derivatization (Drug Discovery) Product->App1 App2 Antimicrobial Screening Product->App2 App3 Specialty Polymer Synthesis Product->App3

Caption: Potential applications of the synthesized product.

References

Application Note & Protocol: Purification of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid using the recrystallization technique. Recrystallization is a fundamental purification method that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures. This protocol outlines the selection of an appropriate solvent system, the procedure for recrystallization, and methods for characterizing the final purified product.

Introduction

This compound is an aromatic carboxylic acid derivative. For its application in research and drug development, high purity is often a critical requirement. The synthesis of such molecules can result in the presence of unreacted starting materials, by-products, and other contaminants. Recrystallization is an effective and widely used technique to purify solid organic compounds. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor)[1][2].

Potential impurities in a sample of this compound may arise from its synthesis, which typically involves the reaction of 4-aminobenzoic acid with a reagent like ethyl chlorooxoacetate[3][4]. Therefore, common impurities could include unreacted 4-aminobenzoic acid or side-products from the reaction.

Materials and Reagents

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled or Deionized Water

  • Activated Charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

This protocol is based on general methods for the recrystallization of aromatic carboxylic acids and specific data on closely related isomers[3][5]. Ethanol is recommended as the initial solvent of choice, as a similar compound has been successfully crystallized from it[3].

Step 1: Solvent Selection and Dissolution

  • Place a small amount of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

  • Gently heat the test tube. The compound should be completely soluble in the hot solvent. If it dissolves readily in the cold solvent, the solvent is not suitable. If it is insoluble in the hot solvent, that solvent is also not suitable. An ethanol/water mixture can also be tested to optimize solubility characteristics.

  • Once a suitable solvent is confirmed (ethanol is the primary recommendation), place the bulk of the crude product in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to completely dissolve the solid. Add the solvent in small portions while the flask is gently heated on a hot plate[6][7]. Swirl the flask to aid dissolution. Using the minimum volume is crucial for maximizing the yield.

Step 2: Decolorization (Optional)

  • If the hot solution is colored, it may indicate the presence of high-molecular-weight impurities.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal[1].

Step 3: Hot Filtration (if charcoal or insoluble impurities are present)

  • If activated charcoal was used or if there are insoluble impurities, the hot solution must be filtered.

  • Preheat a clean Erlenmeyer flask and a glass funnel to prevent premature crystallization in the funnel.

  • Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to separate the solid impurities from the hot, saturated solution.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance[2][8]. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution[6][7].

Step 5: Isolation and Drying of Crystals

  • Set up a Buchner funnel with filter paper for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry on the filter by drawing air through them for several minutes.

  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Step 6: Characterization

  • Weigh the final purified product to calculate the percent recovery.

  • Determine the melting point of the purified crystals. A pure compound should have a sharp and higher melting point compared to the crude material[2].

  • Further characterization can be performed using techniques such as NMR, IR spectroscopy, or HPLC to confirm purity.

Data Presentation

All quantitative data from the recrystallization process should be recorded systematically.

ParameterBefore RecrystallizationAfter RecrystallizationNotes
Appearance e.g., Off-white powder
Mass (g)
Melting Point (°C) A narrower range indicates higher purity
Purity (e.g., % HPLC) If applicable
Solvent Used N/Ae.g., Ethanol
Solvent Volume (mL) N/A
Percent Recovery (%) N/A(Mass of Pure / Mass of Crude) x 100

Process Visualization

The following diagram illustrates the workflow for the purification of this compound by recrystallization.

G Figure 1. Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve hot_filter Hot Filtration (Optional: if impurities or charcoal are present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration to Isolate Crystals ice_bath->vac_filter dry Dry the Purified Crystals vac_filter->dry end Pure Product dry->end

Caption: Figure 1. Recrystallization Workflow.

Troubleshooting

  • No Crystals Form: If crystals do not form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound[6][8]. If this fails, reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Recovery: This can be caused by using too much solvent during dissolution, premature crystallization during hot filtration, or washing the final crystals with too much cold solvent.

References

Application Note: ¹H NMR Characterization of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and predicted data for the ¹H NMR characterization of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. The information is intended to aid in the structural elucidation and purity assessment of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds. The spectrum is expected to be recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Ethyl)~1.3Triplet (t)~7.13H
-CH₂- (Ethyl)~4.3Quartet (q)~7.12H
Aromatic (H-2, H-6)~7.8-8.0Doublet (d)~8.52H
Aromatic (H-3, H-5)~7.9-8.1Doublet (d)~8.52H
-NH- (Amide)~10.5-11.0Singlet (s)-1H
-COOH (Carboxylic Acid)~12.5-13.0Singlet (s, broad)-1H

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[1]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2.2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.[2]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-16 ppm for a full proton spectrum.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or to the TMS signal (δ = 0.00 ppm) if added.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Lock and Shim load->setup acquire Acquire 1H NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate and Analyze Spectrum calibrate->analyze structure Confirm Structure analyze->structure

Caption: Experimental workflow for 1H NMR characterization.

References

Application Note: Interpreting the Mass Spectrum of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the interpretation of the mass spectrum of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. It includes a proposed fragmentation pathway based on established principles of mass spectrometry and analysis of structurally similar compounds. This guide also outlines a standard experimental protocol for acquiring the mass spectrum of the target molecule and presents the expected data in a clear, tabular format. The included diagrams, generated using Graphviz, illustrate the fragmentation logic and a typical experimental workflow.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structure combines a benzoic acid moiety with an ethoxy-oxoacetamido group. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. Understanding the fragmentation pattern is essential for confirming the molecular structure and identifying potential metabolites or degradation products. This application note serves as a practical resource for researchers working with this and structurally related molecules.

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound using electrospray ionization (ESI) mass spectrometry is detailed below.

2.1. Sample Preparation

  • Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Mobile Phase: A typical mobile phase for ESI-MS would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to promote ionization.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid, but positive ion mode can also be used.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to control fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr.

  • Mass Range: m/z 50-500.

Data Presentation and Interpretation

The interpretation of the mass spectrum involves identifying the molecular ion and its characteristic fragment ions. The expected molecular weight of this compound (C11H11NO5) is approximately 237.06 g/mol .

Table 1: Predicted m/z Values for Key Ions of this compound

Ion Proposed Structure m/z (Negative Mode) m/z (Positive Mode) Notes
[M-H]⁻[C₁₁H₁₀NO₅]⁻236.05-Molecular ion (deprotonated)
[M+H]⁺[C₁₁H₁₂NO₅]⁺-238.07Molecular ion (protonated)
[M-C₂H₅]⁺[C₉H₆NO₅]⁺-208.02Loss of the ethyl group
[M-OC₂H₅]⁺[C₉H₇NO₄]⁺-193.03Loss of the ethoxy group
[C₇H₄NO₄]⁻[HOOC-C₆H₄-NHCO]⁻178.01-Cleavage of the C-C bond in the oxoacetamido group
[C₇H₅NO₂][HOOC-C₆H₄-NH₂]⁺-137.034-Aminobenzoic acid fragment
[C₆H₄COOH]⁺[C₇H₅O₂]⁺-121.03Benzoic acid fragment
[C₆H₅]⁺[C₆H₅]⁺-77.04Phenyl cation

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ester and amide bonds. A proposed fragmentation pathway is illustrated below.

fragmentation_pathway cluster_main Proposed Fragmentation M [C11H11NO5]+. m/z = 237 F1 [C9H6NO5]+ m/z = 208 M->F1 - C2H5 F2 [C9H7NO4]+ m/z = 193 M->F2 - OC2H5 F4 [C7H6NO2]+ m/z = 138 M->F4 - C2O3Et F5 [C7H5O2]+ m/z = 121 F2->F5 - C2H2NO F3 [C7H4NO4]- m/z = 178 F4->F5 - NH3 F6 [C6H5]+ m/z = 77 F5->F6 - COOH

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall process for analyzing a sample by mass spectrometry follows a logical sequence from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL) dilute Dilute Sample (1-10 µg/mL) dissolve->dilute inject Inject into MS dilute->inject ionize Electrospray Ionization inject->ionize analyze Mass Analysis ionize->analyze detect Ion Detection analyze->detect acquire Acquire Mass Spectrum detect->acquire interpret Interpret Spectrum acquire->interpret report Report Results interpret->report

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This application note provides a foundational understanding of the expected mass spectrum of this compound. The provided experimental protocol and fragmentation analysis serve as a valuable starting point for researchers. It is important to note that actual fragmentation patterns may be influenced by the specific instrumentation and experimental conditions used. Therefore, empirical data should always be the primary basis for structural confirmation.

Application Notes and Protocols for 4-(2-Ethoxy-2-oxoacetamido)benzoic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the chemical structure of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid and established principles of bioconjugation chemistry. At the time of writing, specific applications of this molecule as a bioconjugation linker are not extensively documented in scientific literature. Therefore, the information provided should be considered as a theoretical guide and may require optimization for specific applications.

Introduction to this compound as a Bioconjugation Linker

This compound is a heterobifunctional linker candidate possessing two distinct reactive moieties: a carboxylic acid and an ethyl ester. The carboxylic acid can be readily activated to form a stable amide bond with primary amines present on biomolecules such as proteins, peptides, and antibodies. The ethoxy-oxoacetamido group provides a spacer arm that can influence the solubility and steric properties of the resulting bioconjugate.

This linker is particularly suited for applications where a biomolecule is to be modified with a small molecule payload or another biomolecule. The linear nature of the linker and the presence of the amide and ester groups may impart favorable pharmacokinetic properties to the resulting conjugate.

Key Features:

  • Heterobifunctional: Allows for sequential conjugation reactions.

  • Amine-Reactive Carboxylate: The carboxylic acid can be activated to target lysine residues or N-termini of proteins.

  • Tunable Spacer: The length and chemical nature of the linker can be modified to optimize conjugate stability and activity.

  • Potential for Drug Delivery: Can be employed in the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

Principle of Bioconjugation

The primary application of this compound in bioconjugation involves the activation of its carboxylic acid group to make it reactive towards primary amines on a biomolecule. A common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The reaction proceeds in two steps:

  • The carboxylic acid group of the linker reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • This intermediate can then react directly with a primary amine on the biomolecule. However, to improve reaction efficiency and stability of the active intermediate, especially in aqueous solutions, NHS is added to form a more stable NHS-ester. This active ester then efficiently reacts with the amine to form a stable amide bond.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule with primary amines (e.g., antibody, protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 or MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer

Protocol for Activation of this compound

This protocol describes the formation of the NHS-ester of the linker.

  • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to a final concentration of 10-50 mM.

  • In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in the same solvent or a buffer compatible with the subsequent conjugation reaction. A molar excess of EDC and NHS (typically 1.2 to 1.5 equivalents relative to the linker) is recommended.

  • Add the EDC/NHS solution to the linker solution.

  • Incubate the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS-ester.

Protocol for Bioconjugation to an Amine-Containing Biomolecule

This protocol details the conjugation of the activated linker to a protein.

  • Prepare the biomolecule in the chosen reaction buffer. The concentration of the biomolecule should be determined based on its molecular weight and the desired degree of labeling.

  • Add the freshly prepared activated linker solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will determine the extent of labeling and should be optimized for each specific application.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction pH should be maintained between 7.2 and 8.0 for efficient acylation of primary amines.

  • After the incubation period, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

  • Allow the quenching reaction to proceed for 30 minutes at room temperature.

Purification and Characterization of the Bioconjugate
  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization:

    • Degree of Labeling (DOL): Determine the number of linker molecules conjugated per biomolecule using UV-Vis spectrophotometry (if the linker has a distinct chromophore) or mass spectrometry.

    • Purity and Integrity: Analyze the conjugate by SDS-PAGE to confirm its integrity and assess for aggregation or fragmentation.

    • Confirmation of Conjugation: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the conjugate, which will be the mass of the biomolecule plus the mass of the conjugated linker molecules.

Data Presentation

The following table presents hypothetical data for the conjugation of this compound to a monoclonal antibody (mAb).

ParameterValueMethod of Determination
Molar Ratio (Linker:mAb)10:1Experimental Design
Reaction Time2 hoursExperimental Design
Reaction Temperature25°CExperimental Design
Degree of Labeling (DOL)3.5 linkers/mAbMass Spectrometry
Conjugation Efficiency35%Calculated from DOL
Purity of Conjugate>95%SDS-PAGE, SEC-HPLC
Aggregation<2%SEC-HPLC
Biological ActivityMaintained (e.g., >90% antigen binding)ELISA, Flow Cytometry

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_activation Activation cluster_conjugation Conjugation linker This compound active_ester NHS-activated Linker linker->active_ester + edc_nhs EDC / NHS conjugate Bioconjugate active_ester->conjugate + biomolecule Biomolecule-NH2 (e.g., Antibody)

Caption: Chemical activation and conjugation pathway.

Experimental Workflow

experimental_workflow start Start dissolve_linker Dissolve Linker, EDC, and NHS start->dissolve_linker activate_linker Activate Linker (15-60 min, RT) dissolve_linker->activate_linker conjugation Conjugation Reaction (1-2h RT or O/N 4°C) activate_linker->conjugation prepare_biomolecule Prepare Biomolecule in Buffer prepare_biomolecule->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Conjugate (MS, SDS-PAGE, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Application in Targeted Drug Delivery

targeted_delivery cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment adc Antibody-Drug Conjugate normal_cell Normal Cell adc->normal_cell Low Affinity tumor_cell Tumor Cell adc->tumor_cell Targeting receptor Target Receptor internalization Internalization receptor->internalization Binding drug_release Drug Release internalization->drug_release Trafficking apoptosis Cell Death drug_release->apoptosis

Caption: Targeted drug delivery using an ADC.

Application Notes and Protocols for Peptide Functionalization with 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the functionalization of peptides with 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. This modification introduces a versatile linker-like moiety onto a peptide, potentially enhancing its therapeutic properties, modifying its pharmacokinetic profile, or enabling further conjugation to other molecules of interest. The protocols described herein are based on established principles of peptide chemistry and bioconjugation. While direct literature on this specific modification is sparse, the methodologies are derived from analogous and well-documented chemical transformations.

Introduction to Peptide Functionalization

Peptide-based therapeutics have gained significant traction in medicine due to their high specificity and low toxicity.[] However, native peptides often suffer from limitations such as poor stability and rapid clearance in vivo.[2] Chemical modification is a powerful strategy to overcome these drawbacks and enhance the therapeutic potential of peptides.[3] Functionalization can improve stability, modulate biological activity, and facilitate the attachment of imaging agents or drug payloads in the form of peptide-drug conjugates (PDCs).[][4][5]

The molecule this compound serves as a bifunctional linker. The carboxylic acid group allows for covalent attachment to free amine groups on a peptide (N-terminus or lysine side chains), while the ethyl ester provides a potential site for further modification or can influence the overall physicochemical properties of the conjugated peptide.

Synthesis of this compound

A plausible synthetic route for this compound is proposed based on the known synthesis of its isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. The synthesis involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Experimental Protocol: Synthesis of this compound
  • Materials: 4-aminobenzoic acid, ethyl chlorooxoacetate, anhydrous tetrahydrofuran (THF), anhydrous sodium carbonate.

  • Procedure:

    • Dissolve 4-aminobenzoic acid (1 equivalent) and anhydrous sodium carbonate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl chlorooxoacetate (1 equivalent) dropwise to the stirred solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Table 1: Expected Synthesis Data
ParameterExpected Value
Yield 60-85%
Purity (by HPLC) >95%
Appearance White to off-white solid
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol

Note: These are estimated values based on similar reactions and should be confirmed experimentally.

Peptide Functionalization Protocols

The conjugation of this compound to a peptide can be achieved through either liquid-phase or solid-phase synthesis methods. The choice of method depends on the peptide length, scale, and desired purity.

Liquid-Phase Peptide Functionalization (N-terminus or Lysine Side Chain)

This method is suitable for smaller peptides or when a larger quantity of modified peptide is required. It involves the activation of the carboxylic acid of the modifying agent followed by reaction with the peptide in solution.

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or NMP).

    • Add a coupling reagent such as HBTU (1.2 equivalents) and a base like DIPEA (2.4 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Conjugation to Peptide:

    • Dissolve the peptide (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) or an organic solvent if the peptide is not water-soluble.

    • Add the activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by RP-HPLC.

  • Purification:

    • Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the functionalized peptide.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Solid-Phase Peptide Functionalization (On-Resin)

This method is advantageous as it simplifies purification by allowing excess reagents to be washed away from the resin-bound peptide.[6]

  • Resin and Peptide Preparation:

    • The peptide should be synthesized on a solid support (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) using standard Fmoc-SPPS chemistry.[6]

    • Ensure the N-terminal Fmoc group is removed before functionalization. For side-chain modification of a lysine residue, the protecting group on that specific lysine must be selectively removed.

  • On-Resin Conjugation:

    • Swell the resin-bound peptide in DMF.

    • Prepare a solution of this compound (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions.

Table 2: Typical Quantitative Data for Peptide Functionalization
ParameterLiquid-PhaseSolid-Phase
Reagent Equivalents (Modifying Agent) 1.2 - 2.03.0 - 5.0
Typical Yield (after purification) 30-60%40-70%
Purity (by RP-HPLC) >95%>95%
Reaction Time 2-4 hours2-4 hours

Characterization of Functionalized Peptides

Thorough characterization is crucial to confirm the successful conjugation and purity of the final product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the modified peptide and to separate it from the unreacted peptide and other impurities.[7] The modified peptide will typically have a different retention time compared to the starting peptide.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the functionalized peptide, which should correspond to the mass of the original peptide plus the mass of the 4-(2-Ethoxy-2-oxoacetamido)benzoyl moiety (219.06 Da).[8] Tandem MS (MS/MS) can be used to confirm the site of modification.[9][10]

Potential Applications and Signaling Pathways

The functionalization of peptides with this compound can be envisioned for several applications in drug development and research.

Peptide-Drug Conjugates (PDCs)

The primary application is likely in the development of PDCs.[][4][11] The modified peptide can act as a targeting moiety, directing a covalently attached cytotoxic drug to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[5][12] The this compound group can serve as a stable linker between the peptide and the drug.

Modulating Pharmacokinetics

The addition of this chemical group can alter the hydrophilicity and overall charge of the peptide, which may influence its solubility, stability, and circulation half-life.

Biomaterial Modification

Peptides functionalized with this molecule could be used to modify the surface of biomaterials to enhance biocompatibility or to introduce specific cell-binding properties.[13][14]

Visualizations

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis Workflow A 4-Aminobenzoic Acid + Ethyl Chlorooxoacetate B Reaction in THF with Na2CO3 A->B Acylation C Purification B->C Crude Product D This compound C->D Pure Product G cluster_liquid_phase Liquid-Phase Conjugation A Activate this compound (HBTU/DIPEA) C Mix Activated Modifier and Peptide A->C B Dissolve Peptide in Buffer B->C D Purify by RP-HPLC C->D Conjugation E Lyophilize D->E F Functionalized Peptide E->F G cluster_solid_phase Solid-Phase Conjugation A Resin-Bound Peptide (N-terminus deprotected) C On-Resin Conjugation A->C B Activate this compound B->C D Wash Resin C->D E Cleave from Resin and Deprotect D->E F Purify by RP-HPLC E->F G Functionalized Peptide F->G G cluster_pdc PDC Concept Peptide Targeting Peptide PDC Peptide-Drug Conjugate Peptide->PDC Modifier 4-(2-Ethoxy-2-oxoacetamido) -benzoic acid (Linker) Modifier->PDC Drug Cytotoxic Drug Drug->PDC TargetCell Target Cell (e.g., Cancer Cell) PDC->TargetCell Targeting TherapeuticEffect Therapeutic Effect TargetCell->TherapeuticEffect Drug Release & Action

References

experimental procedure for coupling reactions involving 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Coupling Reactions of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various coupling reactions involving this compound. This versatile building block possesses a carboxylic acid moiety, making it suitable for amide bond formation, esterification, and, upon suitable modification, palladium-catalyzed cross-coupling reactions. The protocols outlined below are designed to be a comprehensive guide for professionals in chemical synthesis and drug discovery.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol details the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1][2]

Principle: Carbodiimides like EDC activate the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[3] This intermediate readily reacts with an amine to form the desired amide bond. Additives such as HOBt can improve reaction efficiency and suppress side reactions by forming an active ester intermediate.[1][2]

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.) to act as a proton scavenger.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.

Visualization of Amide Coupling Workflow:

AmideCouplingWorkflow reagent reagent process process product product analysis analysis sub 1. Dissolve Acid & HOBt in DMF act 2. Add EDC at 0°C (Activation) sub->act amine 3. Add Amine & Base act->amine react 4. Stir at RT (12-24h) amine->react workup 5. Aqueous Work-up react->workup monitor Monitor by TLC/LC-MS react->monitor purify 6. Column Chromatography workup->purify final Pure Amide Product purify->final

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Fischer-Speier Esterification

This protocol describes the formation of an ester from this compound and an alcohol under acidic catalysis.

Principle: Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[4]

Experimental Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., Methanol or Ethanol), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated Sulfuric Acid (H₂SO₄) (e.g., 2-3 drops) or p-Toluenesulfonic acid (p-TSA), to the mixture.[6]

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thereby shifting the equilibrium towards the product.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like Ethyl Acetate.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester product by recrystallization or flash column chromatography.

Visualization of Esterification Workflow:

EsterificationWorkflow reagent reagent process process product product sub 1. Suspend Acid in excess Alcohol cat 2. Add conc. H₂SO₄ (catalyst) sub->cat reflux 3. Heat to Reflux (4-16h) cat->reflux workup 4. Neutralize & Extract reflux->workup purify 5. Purify (Recrystallization) workup->purify final Pure Ester Product purify->final

Caption: General workflow for Fischer-Speier esterification.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide derivative of the title compound (e.g., 4-bromo-N-(2-ethoxy-2-oxoacetyl)benzamide) with an aryl or heteroaryl boronic acid.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[7] It is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8]

Experimental Protocol:

  • Reaction Setup: To an oven-dried flask, add the aryl halide (e.g., 4-bromo-N-(2-ethoxy-2-oxoacetyl)benzamide) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).[7]

  • Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).

  • Degassing: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by flash column chromatography or recrystallization.

Visualization of Suzuki-Miyaura Catalytic Cycle:

SuzukiCycle pd0 pd0 pd2 pd2 reagent reagent product product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Trans->Biaryl ArX->OxAdd Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical quantitative data expected from the coupling reactions.

Table 1: Amide Coupling with Various Amines

Entry Amine Partner Solvent Time (h) Yield (%) Purity (LC-MS)
1 Benzylamine DMF 16 85 >98%
2 Morpholine DCM 24 78 >99%
3 Aniline DMF 24 65 >97%

| 4 | n-Butylamine | DCM | 12 | 91 | >99% |

Table 2: Esterification with Various Alcohols

Entry Alcohol Partner Catalyst Time (h) Yield (%) Purity (GC-MS)
1 Methanol H₂SO₄ 8 92 >99%
2 n-Butanol H₂SO₄ 12 88 >98%
3 Isopropanol p-TSA 16 75 >97%

| 4 | Benzyl Alcohol | H₂SO₄ | 10 | 83 | >98% |

Table 3: Suzuki-Miyaura Coupling of a Bromo-Derivative *

Entry Boronic Acid Base Catalyst (mol%) Yield (%) Purity (LC-MS)
1 Phenylboronic acid K₂CO₃ Pd(PPh₃)₄ (3) 89 >98%
2 4-Methoxyphenylboronic acid K₃PO₄ Pd(PPh₃)₄ (3) 93 >99%
3 3-Thiopheneboronic acid Cs₂CO₃ Pd(PPh₃)₄ (5) 76 >97%
4 4-Vinylphenylboronic acid K₂CO₃ Pd(PPh₃)₄ (3) 81 >95%

*Data is hypothetical for 4-bromo-N-(2-ethoxy-2-oxoacetyl)benzamide.

Disclaimer: These protocols provide a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Purity Assessment of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Ethoxy-2-oxoacetamido)benzoic acid is a complex organic molecule with potential applications in pharmaceutical and chemical research. As with any compound intended for use in a research or developmental setting, establishing its purity is of paramount importance. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the qualitative and quantitative assessment of the purity of this compound. The methodologies described are crucial for ensuring the identity, strength, quality, and purity of the compound, which are critical factors for its intended application.

Potential Impurities

The purity of this compound can be affected by the presence of unreacted starting materials, by-products formed during synthesis, and degradation products. A plausible synthetic route for this compound involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

cluster_synthesis Proposed Synthesis Route cluster_impurities Potential Impurities PABA 4-Aminobenzoic Acid reaction + PABA->reaction ECO Ethyl Chlorooxoacetate ECO->reaction Target This compound Impurity3 Oxalic Acid (Degradation Product) Target->Impurity3 Degradation/ Side Reaction Impurity4 4-Acetamidobenzoic acid (By-product) Target->Impurity4 Degradation/ Side Reaction reaction->Target Acylation Impurity1 4-Aminobenzoic Acid (Starting Material) Impurity2 Ethyl Chlorooxoacetate (Starting Material) start Sample of this compound hplc High-Performance Liquid Chromatography (HPLC) - Quantitative Purity - Impurity Profiling start->hplc nmr Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Impurity Identification start->nmr ms Mass Spectrometry (MS) - Molecular Weight Confirmation - Impurity Identification start->ms end Purity Assessment Report hplc->end nmr->end ms->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Ethyl oxalyl chloride may have hydrolyzed due to moisture. 4-aminobenzoic acid may be of low purity. 2. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use freshly opened or properly stored ethyl oxalyl chloride. Ensure 4-aminobenzoic acid is pure and dry. 2. While the reaction is often started at low temperatures (0-5 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature can improve the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of Multiple Spots on TLC (Impure Product) 1. Di-acylation: The amine group of a second 4-aminobenzoic acid molecule may have reacted with the ester group of the product. 2. Hydrolysis of Ethyl Oxalyl Chloride: This can lead to the formation of oxalic acid, which can complicate purification. 3. Unreacted Starting Material: Incomplete reaction.1. Add the ethyl oxalyl chloride dropwise to the solution of 4-aminobenzoic acid to maintain a low concentration of the acylating agent. 2. Ensure all glassware is dry and use an anhydrous solvent. 3. See "Low or No Product Yield" recommendations.
Product is Difficult to Purify/Isolate 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Emulsion Formation During Workup: This can make phase separation difficult.1. After the reaction is complete, consider adding a non-polar solvent to precipitate the product. Alternatively, remove the reaction solvent under reduced pressure and triturate the residue with an appropriate solvent to induce crystallization. 2. Add a small amount of brine to the aqueous layer to help break the emulsion.
Inconsistent Yields Between Batches 1. Variability in Reagent Quality: See "Low or No Product Yield". 2. Atmospheric Moisture: The reaction is sensitive to moisture. 3. Scaling Effects: Reaction conditions may not be optimized for larger or smaller scales.1. Use reagents from the same batch or qualify new batches before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. When scaling up, ensure efficient stirring and temperature control are maintained. Re-optimization of reaction parameters may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of ethyl oxalyl chloride. Tetrahydrofuran (THF) is a commonly used solvent for this type of acylation.[1] Other aprotic solvents like dichloromethane (DCM) or acetonitrile could also be explored.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid group remains protonated and gives a defined spot. The consumption of 4-aminobenzoic acid and the formation of the product can be visualized under UV light.

Q4: What are the key safety precautions for this synthesis?

A4: Ethyl oxalyl chloride is corrosive and reacts with moisture, releasing HCl gas. This reagent should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated area.

Q5: My final product is a brownish color. How can I decolorize it?

A5: The color may be due to impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can help to remove colored impurities. Treatment with a small amount of activated carbon during recrystallization can also be effective, but may reduce the overall yield.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-isomer.[1]

Materials:

  • 4-aminobenzoic acid

  • Ethyl oxalyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous THF. If using a base, add triethylamine (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-aminobenzoic acid 4-aminobenzoic acid Reaction Mixture Reaction Mixture 4-aminobenzoic acid->Reaction Mixture Ethyl oxalyl chloride Ethyl oxalyl chloride Ethyl oxalyl chloride->Reaction Mixture Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture 0°C to RT 0°C to RT 0°C to RT->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Impure Reagents Impure Reagents Low Yield->Impure Reagents Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Moisture Contamination Moisture Contamination Low Yield->Moisture Contamination Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Verify Reagent Purity Verify Reagent Purity Impure Reagents->Verify Reagent Purity Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination->Use Anhydrous Conditions Increase Reaction Time / Monitor with TLC Increase Reaction Time / Monitor with TLC Incomplete Reaction->Increase Reaction Time / Monitor with TLC

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate.

Problem 1: Low Yield of the Desired Product

A lower than expected yield of this compound can be attributed to several factors, including incomplete reaction, side reactions, or product loss during workup and purification.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time. Monitor progress by TLC.Increased conversion of starting material to product.
Hydrolysis of Ethyl Chlorooxoacetate - Use anhydrous solvent (e.g., dry THF, dioxane, or chloroform).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.Minimized formation of oxalic acid and ethanol, preserving the acylating agent.
Side Reactions - Control the reaction temperature, typically by maintaining it at 0-5 °C during the addition of ethyl chlorooxoacetate.- Use a slight excess (1.05-1.1 equivalents) of 4-aminobenzoic acid to ensure the complete consumption of the acylating agent.Reduced formation of byproducts such as the diacylated compound.
Product Loss During Workup - Carefully adjust the pH during precipitation of the product. Gradual acidification will lead to better crystal formation and easier filtration.- Ensure complete precipitation by cooling the solution after acidification.- Wash the filtered product with cold solvent to minimize dissolution.Improved recovery of the synthesized product.

Problem 2: Presence of Impurities in the Final Product

The final product may be contaminated with starting materials, byproducts from side reactions, or decomposition products.

ImpurityIdentification MethodTroubleshooting and Purification
Unreacted 4-Aminobenzoic Acid TLC, HPLC, 1H NMR (characteristic aromatic signals and amine proton).Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The desired product is generally less polar than 4-aminobenzoic acid.
Diacylated Product (4-(bis(2-ethoxy-2-oxoacetyl)amino)benzoic acid) HPLC-MS, 1H NMR (absence of N-H proton, different chemical shifts for the ethoxy groups).This byproduct is difficult to remove by simple recrystallization. Chromatographic purification (e.g., column chromatography on silica gel) may be necessary. To avoid its formation, use a slight excess of the amine and add the acylating agent slowly at low temperature.
Hydrolysis Products (Oxalic acid, 4-aminobenzoic acid) HPLC, 1H NMR. Oxalic acid is highly polar.Washing the crude product with water can help remove water-soluble impurities like oxalic acid. Recrystallization is also effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include:

  • Diacylation: The nitrogen of the initially formed product can be acylated a second time to form 4-(bis(2-ethoxy-2-oxoacetyl)amino)benzoic acid. This is more likely if an excess of ethyl chlorooxoacetate is used or if the reaction temperature is too high.

  • Hydrolysis of Ethyl Chlorooxoacetate: Ethyl chlorooxoacetate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol, which will not participate in the desired reaction.

  • Hydrolysis of the Product: The ester and amide bonds in the final product can be hydrolyzed under acidic or basic conditions, especially during workup, to regenerate 4-aminobenzoic acid and ethyl glyoxylate.

  • Decarboxylation: At elevated temperatures, 4-aminobenzoic acid can undergo decarboxylation, although this is less common under the typical mild acylation conditions.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and give well-defined spots. The product should have an Rf value between that of the more polar 4-aminobenzoic acid and the less polar ethyl chlorooxoacetate.

Q3: What is the optimal temperature for this reaction?

A3: The reaction is typically carried out at a low temperature, between 0 °C and 5 °C, especially during the addition of the highly reactive ethyl chlorooxoacetate.[3][4] This helps to control the exothermic reaction and minimize the formation of the diacylated byproduct. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If significant amounts of the diacylated byproduct are present, column chromatography on silica gel may be required.

Data Presentation

The following table summarizes the potential impact of reaction conditions on the yield of the desired product and the formation of major byproducts. The data presented is illustrative and based on general principles of acylation reactions, as specific quantitative data for this exact synthesis is not extensively published.

Reaction ConditionMolar Ratio (Amine:Acyl Chloride)Temperature (°C)Reaction Time (h)Expected Yield of Main Product (%)Predominant Side Product(s)
Optimal 1.05 : 10-5 (addition), then RT2-475-85Minimal
Excess Acyl Chloride 1 : 1.20-5 (addition), then RT2-460-70Diacylation Product
High Temperature 1.05 : 1Room Temperature (addition)2-465-75Diacylation Product
Presence of Water 1.05 : 10-5 (addition), then RT2-450-60Hydrolysis of Acyl Chloride
Prolonged Reaction 1.05 : 1Room Temperature> 1270-80Potential for Product Hydrolysis

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of the 2-isomer.[3][4]

Materials:

  • 4-Aminobenzoic acid

  • Ethyl chlorooxoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (or another non-nucleophilic base)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzoic acid (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chlorooxoacetate (1.0 equivalent) in anhydrous THF to the cooled solution of 4-aminobenzoic acid over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of ethyl acetate and water. Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.

Visualizations

Main Reaction Pathway

Main_Reaction cluster_reactants Reactants PABA 4-Aminobenzoic Acid Product This compound PABA->Product + ECOA Ethyl Chlorooxoacetate ECOA->Product:n HCl HCl Base Base (e.g., Et3N) Base->Product Catalyst Side_Reactions cluster_main Main Reaction cluster_sides Side Reactions PABA 4-Aminobenzoic Acid Main_Product Desired Product PABA->Main_Product + ECOA Decarboxylation Aniline PABA->Decarboxylation Heat ECOA Ethyl Chlorooxoacetate Hydrolysis_ECOA Oxalic Acid + Ethanol ECOA->Hydrolysis_ECOA + H2O Diacylation Diacylation Product Main_Product->Diacylation + ECOA (excess) Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/HPLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? (Starting material remains) Check_TLC->Incomplete_Reaction Multiple_Spots Multiple Byproducts? Incomplete_Reaction->Multiple_Spots No Extend_Time Action: Extend reaction time or increase temperature slightly Incomplete_Reaction->Extend_Time Yes Optimize_Conditions Action: Optimize reaction conditions (temperature, stoichiometry) Multiple_Spots->Optimize_Conditions Yes Purification_Loss Significant Product Loss During Workup/Purification? Multiple_Spots->Purification_Loss No End Yield Improved Extend_Time->End Optimize_Conditions->End Optimize_Workup Action: Optimize precipitation and washing steps Purification_Loss->Optimize_Workup Yes Purification_Loss->End No Optimize_Workup->End

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-aminobenzoic acid (PABA) from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 4-aminobenzoic acid?

A1: The most common and effective methods for removing unreacted 4-aminobenzoic acid leverage its unique chemical properties. These techniques include:

  • Acid-Base Extraction: This method is highly effective due to the amphoteric nature of 4-aminobenzoic acid, which possesses both a weakly acidic carboxylic acid group and a weakly basic amino group. By manipulating the pH of the solution, the solubility of 4-aminobenzoic acid can be significantly altered, allowing for its separation from neutral or differently charged products.

  • Recrystallization: This technique is suitable when the desired product and 4-aminobenzoic acid have different solubility profiles in a particular solvent system. The process involves dissolving the mixture in a hot solvent and then allowing it to cool, causing the less soluble compound to crystallize out.[1][2]

  • Chromatography: Techniques such as column chromatography can be employed for more complex mixtures or when high purity is required. Separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Q2: How do I choose the best purification method for my specific mixture?

A2: The choice of purification method depends on the properties of your desired product and the other components in the mixture. The following decision-making workflow can guide your selection:

Purification Method Selection start Start: Product Mixture with 4-Aminobenzoic Acid product_properties Assess Product Properties: - Acidity/Basicity - Solubility - Polarity start->product_properties is_neutral Is the product neutral? product_properties->is_neutral is_acidic_basic Is the product acidic or basic with a different pKa? is_neutral->is_acidic_basic No acid_base_extraction Acid-Base Extraction is_neutral->acid_base_extraction Yes solubility_diff Significant solubility difference with 4-aminobenzoic acid? is_acidic_basic->solubility_diff No is_acidic_basic->acid_base_extraction Yes recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography solubility_diff->chromatography No end Purified Product acid_base_extraction->end recrystallization->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Acid-Base Extraction

Issue 1: Emulsion Formation During Extraction

  • Symptom: The aqueous and organic layers fail to separate cleanly, forming a cloudy or milky layer between them. This is common when the mixture contains surfactant-like molecules.[3]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[3]

    • Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by "salting out" the emulsifying agents.[3][4]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[4]

    • Solvent Evaporation: If the emulsion is particularly stubborn, evaporating the organic solvent and then re-dissolving the residue in a different extraction solvent can be effective.[4]

Issue 2: Low Recovery of Product After Extraction

  • Symptom: The yield of the desired product after isolation is significantly lower than expected.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the aqueous layer is correctly adjusted to either protonate or deprotonate the 4-aminobenzoic acid and the desired product. Use a pH meter for accurate measurements. Incomplete neutralization can lead to product loss in the wrong layer.[5]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

    • Back-Extraction: If your product has some solubility in the aqueous layer, perform a "back-extraction" by washing the aqueous layer containing the impurity with a fresh portion of the organic solvent to recover any dissolved product.

Recrystallization

Issue 1: No Crystal Formation Upon Cooling

  • Symptom: The solution remains clear even after cooling, and no solid precipitates.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6][7]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[7]

    • Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.[6][8]

Issue 2: Low Yield of Recrystallized Product

  • Symptom: A small amount of crystalline product is recovered after filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Any excess solvent will retain more of the product in solution upon cooling.[9]

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[7]

Data Presentation

Table 1: Properties of 4-Aminobenzoic Acid

PropertyValueReference
Molecular FormulaC₇H₇NO₂[10]
Molecular Weight137.14 g/mol [10]
Melting Point187-189 °C[11]
pKa (Carboxylic Acid)~2.38 - 2.50[10][11][12]
pKa (Amino Group)~4.85 - 4.88[10][12][13]
AppearanceWhite to light yellow crystalline powder[11][14]

Table 2: Solubility of 4-Aminobenzoic Acid

SolventSolubility at 20-25°CSolubility at Higher TemperaturesReference
Water4.7 - 5.39 g/LSignificantly increases with temperature[10][11][14]
EthanolSoluble (27 mg/mL at 25°C)Highly soluble[1]
Diethyl EtherSoluble (1 g in 60 mL)---[10]
Ethyl AcetateSoluble---[10]
BenzeneSlightly soluble---[10]
Petroleum EtherPractically insoluble---[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction to Separate 4-Aminobenzoic Acid from a Neutral Product (e.g., Benzocaine)

This protocol describes the separation of unreacted 4-aminobenzoic acid from its ethyl ester, benzocaine, a neutral compound under these conditions.

Materials:

  • Reaction mixture containing 4-aminobenzoic acid and benzocaine dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • 5% aqueous Hydrochloric Acid (HCl) solution.

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Dissolution: Ensure the reaction mixture is fully dissolved in a suitable organic solvent like diethyl ether. Transfer the solution to a separatory funnel.

  • Acidic Wash (Removal of Basic Impurities - Optional but good practice):

    • Add an equal volume of 5% HCl to the separatory funnel.

    • Stopper the funnel, invert it, and vent to release any pressure.

    • Shake gently for 1-2 minutes.

    • Allow the layers to separate. The lower aqueous layer contains the protonated form of any basic impurities.

    • Drain the lower aqueous layer.

  • Basic Wash (Removal of 4-Aminobenzoic Acid):

    • Add an equal volume of 5% NaHCO₃ solution to the organic layer remaining in the separatory funnel.

    • Stopper and vent the funnel carefully as carbon dioxide gas will be generated.

    • Shake gently, with frequent venting, for 2-3 minutes.

    • Allow the layers to separate. The unreacted 4-aminobenzoic acid will be deprotonated to its carboxylate salt and will dissolve in the upper aqueous layer.

    • Drain the lower organic layer containing the benzocaine into a clean flask.

    • Drain the upper aqueous layer containing the sodium 4-aminobenzoate into a separate flask.

    • Repeat the basic wash on the organic layer to ensure complete removal of the 4-aminobenzoic acid.

  • Isolation of Benzocaine (Neutral Product):

    • Wash the combined organic layers with a saturated brine solution to remove any residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain the purified benzocaine.

  • Recovery of 4-Aminobenzoic Acid (Optional):

    • Cool the combined aqueous extracts from the basic wash in an ice bath.

    • Slowly add 5% HCl dropwise while stirring until the solution is acidic (pH ~2-3), which will cause the 4-aminobenzoic acid to precipitate out.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

Acid-Base Extraction Workflow start Start: Mixture in Organic Solvent add_bicarb Add 5% NaHCO3 (aq) start->add_bicarb separate1 Separate Layers add_bicarb->separate1 organic_layer Organic Layer: Neutral Product (e.g., Benzocaine) separate1->organic_layer Organic aqueous_layer Aqueous Layer: Sodium 4-aminobenzoate separate1->aqueous_layer Aqueous wash_brine Wash with Brine organic_layer->wash_brine acidify Acidify with HCl (aq) aqueous_layer->acidify dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Neutral Product evaporate->product precipitate Precipitate 4-Aminobenzoic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recovered_paba Recovered 4-Aminobenzoic Acid filter_dry->recovered_paba

Caption: Workflow for acid-base extraction of 4-aminobenzoic acid.

Protocol 2: Recrystallization of a Product Mixture Containing 4-Aminobenzoic Acid

This protocol provides a general guideline for purifying a solid product contaminated with 4-aminobenzoic acid by recrystallization, assuming the product is less soluble than 4-aminobenzoic acid in the chosen solvent at low temperatures.

Materials:

  • Crude solid product mixture.

  • Recrystallization solvent (e.g., water, ethanol, or a mixture).

  • Erlenmeyer flasks, beakers.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Ice bath.

Procedure:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while 4-aminobenzoic acid remains relatively soluble at low temperatures. Water is often a good starting point for polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process and promote the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.

References

optimizing reaction conditions for acylation of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acylation of 4-aminobenzoic acid (PABA).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of acylating 4-aminobenzoic acid?

The acylation of 4-aminobenzoic acid primarily targets the amino (-NH₂) group to form an N-acyl-4-aminobenzoic acid, a type of amide. This reaction is a common synthetic step to create more complex molecules, modify the compound's biological activity, or protect the amino group during subsequent reaction steps.[1]

Q2: What are the most common acylating agents for this reaction?

The most common and effective acylating agents are acid anhydrides (e.g., acetic anhydride) and acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride).[1][2] These reagents are highly reactive towards the nucleophilic amino group of PABA.

Q3: How do I choose between an acid anhydride and an acyl chloride?

The choice depends on reactivity, reaction conditions, and safety considerations. Acyl chlorides are generally more reactive than acid anhydrides but produce corrosive hydrogen chloride (HCl) gas as a byproduct, often requiring a base to be added to the reaction mixture.[3] Acid anhydrides are less reactive but produce a carboxylic acid byproduct, which is less corrosive and can sometimes be easier to remove.

Q4: What is the expected product? Will the carboxylic acid group react?

The primary product is the N-acylated 4-aminobenzoic acid. The amino group is significantly more nucleophilic than the carboxylic acid group under neutral or basic conditions, leading to selective N-acylation. While O-acylation to form a mixed anhydride is possible, it generally requires specific conditions and is less favorable.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the 4-aminobenzoic acid starting material, the consumption of the starting material and the formation of the new product spot can be visualized. A successful reaction will show the disappearance of the PABA spot and the appearance of a new spot with a different Rf value.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 4-aminobenzoic acid.

Q1: I am getting a very low yield of my desired product. What could be the cause?

Possible Causes and Solutions:

  • Inactive Reagents: Acylating agents, especially acyl chlorides and anhydrides, can hydrolyze upon exposure to atmospheric moisture. Ensure you are using fresh or properly stored reagents.

  • Suboptimal Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a slow or incomplete reaction. Conversely, if the temperature is too high, it could lead to side reactions and degradation of the product.

  • Poor Solubility: 4-aminobenzoic acid has limited solubility in some organic solvents.[4] If the starting material is not fully dissolved, the reaction will be slow and inefficient. Consider using a solvent in which both reactants are soluble, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2][5]

  • Incorrect Stoichiometry: Ensure that the acylating agent is used in a slight molar excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

Q2: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I fix this?

Possible Causes and Solutions:

  • Insufficient Reaction Time: The reaction may not have gone to completion. Use TLC to monitor the reaction until the starting material spot is no longer visible.

  • Inadequate Acylating Agent: If the acylating agent was not in molar excess or if some of it degraded, the reaction may stall. Increasing the equivalents of the acylating agent can help.

  • Ineffective Purification: The purification method may not be sufficient to separate the product from the starting material.

    • Recrystallization: Use a suitable solvent system to selectively crystallize the product. Ethanol/water mixtures are often effective.[6]

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a dilute basic solution (e.g., sodium bicarbonate). The acidic product and starting material will move to the aqueous layer. Acidifying the aqueous layer will precipitate both. This method is more effective if the pKa values are sufficiently different or for separating neutral impurities.

Q3: I am observing unexpected side products in my analysis. What are they and how can I prevent them?

Possible Causes and Solutions:

  • O-Acylation: In some cases, the carboxylic acid group can be acylated to form a mixed anhydride. This is more likely under strongly acidic conditions or with highly reactive acylating agents. To favor N-acylation, a base like pyridine or N-methylmorpholine can be added to neutralize the acid byproduct and increase the nucleophilicity of the amino group.[1][5]

  • Di-acylation: While less common on the nitrogen atom of PABA, using a large excess of a highly reactive acylating agent could potentially lead to side reactions. Adhering to the correct stoichiometry (1.1-1.5 equivalents) is crucial.

  • Chlorination of the Ring: If using chlorine-containing reagents (like thionyl chloride to generate an acyl chloride in situ) under harsh conditions, chlorination of the aromatic ring can occur.[7][8] It is important to use mild conditions and protect the amino group if necessary.

Data Presentation

Table 1: Comparison of Common Acylating Agents

FeatureAcyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Reactivity Very HighHigh
Byproduct Hydrogen Chloride (HCl)[3]Carboxylic Acid (e.g., Acetic Acid)[9]
Handling Fumes in moist air; highly corrosive. Requires use in a fume hood.Corrosive and a lachrymator. Requires use in a fume hood.
Additives Often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.[1]Can be run neat or with a catalyst; a base is sometimes added.

Table 2: Typical Reaction Conditions for N-Acetylation of PABA

ParameterCondition with Acetic AnhydrideCondition with Acetyl Chloride
Solvent Glacial Acetic Acid, Water with base, or Acetone[1][9]Aprotic solvent (e.g., THF, DMF, Dichloromethane)[2][5]
Base Sodium Acetate or Sodium Hydroxide solution[6][9]Pyridine, Triethylamine, or N-Methylmorpholine (1.1-1.2 eq)[1][5]
Temperature 0 °C to Reflux0 °C to Room Temperature
Molar Ratio (PABA:Agent) 1 : 1.1 - 1.51 : 1.1 - 1.2
Typical Reaction Time 1 - 3 hours1 - 5 hours

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as a 4% sodium hydroxide solution.[6]

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Reagent: Add acetic anhydride (1.2 eq) dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress using TLC (e.g., with a mobile phase of 6:4 Hexane:Methanol).[6]

  • Workup: Once the reaction is complete, acidify the solution with concentrated HCl until a precipitate forms.

  • Isolation: Filter the solid product under suction, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-4-aminobenzoic acid.[6]

Protocol 2: N-Acylation using an Acyl Chloride

  • Dissolution: Suspend 4-aminobenzoic acid (1.0 eq) in a dry aprotic solvent like THF in a flask equipped with a nitrogen inlet.[5]

  • Addition of Base: Add a non-nucleophilic base such as N-methylmorpholine (1.1 eq).[5]

  • Cooling: Cool the mixture to -15 °C in a dry ice/acetone bath.

  • Addition of Reagent: Add the acyl chloride (e.g., benzoyl chloride, 1.0 eq) dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to stir for several hours, gradually warming to 5 °C.[5] Monitor progress by TLC.

  • Workup: Pour the reaction mixture into cold dilute HCl (0.1 N).

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent like ethyl acetate to yield the pure product.[5]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_end start_end process process analysis analysis product product A Select & Weigh Reactants (PABA, Acylating Agent) B Prepare Solvent & Additives (Base) A->B C Combine Reactants at Controlled Temp. B->C D Monitor with TLC C->D Sample periodically D->C Incomplete? E Quench Reaction & Perform Extraction D->E Complete F Isolate Crude Product (Filtration) E->F G Purify Product (Recrystallization) F->G H Final Product G->H I Characterization (NMR, IR, MP) H->I

Caption: General workflow for the acylation of 4-aminobenzoic acid.

Troubleshooting_Tree problem problem question question cause cause solution solution A Low or No Yield B TLC shows only starting material? A->B Yes C TLC shows streaks or multiple spots? A->C No D Probable Cause: - Inactive Reagents - Low Temperature - Poor Solubility B->D F Probable Cause: - Side Reactions - Degradation C->F Yes H Probable Cause: - Incomplete Reaction C->H No, just starting material & product E Solution: - Use fresh reagents - Increase temperature - Change solvent D->E G Solution: - Add base (for N-acylation) - Lower temperature - Check stoichiometry F->G I Solution: - Increase reaction time - Add more acylating agent H->I

Caption: Troubleshooting logic tree for low product yield.

Reaction_Mechanism PABA H₂N—(C₆H₄)—COOH 4-Aminobenzoic Acid Intermediate [H₂N⁺(R')—(C₆H₄)—COOH] [R—CO⁻—X] Nucleophilic Attack PABA->Intermediate 1. Lone pair on N attacks carbonyl C Acyl R—CO—X Acylating Agent (X=Cl or OCOR) Acyl->Intermediate Product R—CO—NH—(C₆H₄)—COOH N-Acylated Product Intermediate->Product 2. Leaving group X⁻ departs & H⁺ is lost Byproduct H—X Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of N-acylation.

References

Technical Support Center: Purification of N-Acylated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acylated benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-acylated benzoic acid derivatives?

A1: Common impurities include unreacted starting materials such as the parent benzoic acid or the acylating agent, the unacylated amine, and diacylated byproducts. Side-reaction products and residual catalysts may also be present.

Q2: How does the pH of the aqueous phase affect purification?

A2: The pH of the aqueous phase significantly impacts the solubility of N-acylated benzoic acid derivatives.[1][2][3][4][5] At a pH below the pKa of the carboxylic acid group (typically around 3-4), the compound will be in its neutral, less water-soluble form. Conversely, at a pH above the pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. This property is crucial for purification techniques like acid-base extraction and for preventing precipitation during chromatography.

Q3: My N-acylated benzoic acid derivative seems to be unstable on silica gel. What are my options?

A3: If you observe degradation of your compound on silica gel, which can be acidic, you have a few alternatives. You can try using a less acidic stationary phase like alumina (neutral or basic). Another option is to deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica surface.

Troubleshooting Guides

Recrystallization

Problem: Low or no crystal formation upon cooling.

  • Possible Cause: The solution may not be saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound if available.

    • Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of your compound.

    • If the compound is still too soluble, consider using a solvent system where the compound has lower solubility at cold temperatures. This can be achieved by adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until it just starts to become cloudy, then allowing it to cool.

Problem: The product oils out instead of crystallizing.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. Impurities can also sometimes prevent crystal lattice formation.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly to encourage the formation of a stable crystal lattice.

    • If the problem persists, try a lower-boiling point solvent.

Problem: The purified product is still impure.

  • Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not be optimal for excluding the specific impurities present.

  • Solution:

    • Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.

    • Perform a second recrystallization.

    • Choose a different recrystallization solvent. Perform small-scale solubility tests to find a solvent that dissolves the desired compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble at all temperatures.

Column Chromatography

Problem: The compound does not move from the baseline (Rf = 0).

  • Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, for example, increase the proportion of ethyl acetate.

    • If a large increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Problem: The compound runs with the solvent front (Rf = 1).

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Problem: Poor separation between the desired product and an impurity.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation.

  • Solution:

    • Optimize the solvent system by trying different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or acetone) can significantly alter the selectivity.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Problem: Tailing of polar N-acylated benzoic acids on the TLC/column.

  • Possible Cause: Strong interaction between the carboxylic acid group and active sites on the silica gel.

  • Solution:

    • Add a small amount of a polar modifier to the eluent, such as acetic acid or formic acid (0.1-1%), to saturate the active sites on the silica and reduce tailing.

Preparative HPLC

Problem: Broad or tailing peaks.

  • Possible Cause: Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.

  • Solution:

    • Reduce the amount of sample injected onto the column.

    • Adjust the mobile phase pH to ensure the N-acylated benzoic acid is in a single ionic form (either fully protonated or deprotonated).

    • Add an ion-pairing agent to the mobile phase if secondary ionic interactions are suspected.

Problem: Low recovery of the purified compound.

  • Possible Cause: The compound may be irreversibly adsorbed onto the column, or it may be precipitating in the system.

  • Solution:

    • Ensure the compound is fully dissolved in the mobile phase before injection.

    • Wash the column with a strong solvent after the run to elute any strongly retained compounds.

    • Consider a different stationary phase that is more compatible with your compound.

Data Presentation

Table 1: Recrystallization Solvent Selection for N-Acylated Benzoic Acid Derivatives

N-Acylated Benzoic Acid DerivativeRecrystallization Solvent/SystemTypical Yield (%)Purity (%)Reference/Notes
Hippuric AcidWater65-75>98[6] Good for removing inorganic salts and polar impurities.
Hippuric AcidEthanol/Water70-80>99Provides good crystal quality.
N-Acetylanthranilic AcidWater60-70>98[7] Slow cooling is crucial for good crystal growth.
N-Acetylanthranilic AcidMethanol/Water75-85>99Higher yield compared to pure water.
N-Benzoyl-4-aminobenzoic acidAcetic Acid/Water80-90>99Acetic acid helps to solubilize the starting material.

Table 2: Column Chromatography Parameters for N-Acylated Benzoic Acid Derivatives on Silica Gel

N-Acylated Benzoic Acid DerivativeImpurityEluent System (v/v)Rf (Product)Rf (Impurity)Notes
N-Benzoyl GlycineBenzoic AcidHexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid0.40.6Acetic acid reduces tailing of both compounds.
N-Acetylanthranilic AcidAnthranilic AcidDichloromethane:Methanol (95:5)0.50.3Good separation of the more polar starting material.
Di-acylated byproductMono-acylated productToluene:Ethyl Acetate (4:1)0.30.5The less polar di-acylated product elutes first.
Unreacted AmineN-acylated productHexane:Ethyl Acetate (2:1)0.40.1The polar amine remains close to the baseline.

Table 3: Preparative HPLC Conditions for N-Acylated Benzoic Acid Derivatives

N-Acylated Benzoic Acid DerivativeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
N-Benzoyl PhenylalanineC18 (10 µm, 250 x 20 mm)A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFAGradient: 30-70% B over 20 min1523012.5
N-Acetyl TryptophanC18 (10 µm, 250 x 20 mm)A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic AcidIsocratic: 40% B182809.8
Hippuric AcidC8 (10 µm, 250 x 20 mm)A: 20 mM Ammonium Acetate, pH 4.5B: AcetonitrileGradient: 10-50% B over 15 min202257.2

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Choose an appropriate solvent based on solubility tests (see Table 1).

  • In an Erlenmeyer flask, dissolve the crude N-acylated benzoic acid derivative in the minimum amount of the hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Select a suitable solvent system by running thin-layer chromatography (TLC) plates to achieve a target Rf value of 0.2-0.4 for the desired compound and good separation from impurities (see Table 2).

  • Pack a glass column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction for Removal of Unreacted Benzoic Acid
  • Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The unreacted benzoic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh sodium bicarbonate solution.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified N-acylated product.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Acid-Base Extraction Dissolve->Extract Dry Dry Organic Layer Extract->Dry Organic Phase Concentrate Concentrate Dry->Concentrate Purified Purified Product Concentrate->Purified Recrystallize Recrystallization Concentrate->Recrystallize Column Column Chromatography Concentrate->Column Recrystallize->Purified Column->Purified

A general workflow for the purification of N-acylated benzoic acid derivatives.

Troubleshooting_Recrystallization Start Low/No Crystal Formation Saturated Is the solution saturated? Start->Saturated Scratch Scratch flask interior Saturated->Scratch Yes Concentrate Concentrate solution Saturated->Concentrate No Seed Add seed crystal Scratch->Seed Success Crystals Form Scratch->Success ChangeSolvent Change solvent system Seed->ChangeSolvent Seed->Success Concentrate->Saturated ChangeSolvent->Success

Troubleshooting low crystal yield in recrystallization.

Column_Chromatography_Troubleshooting Start Poor Separation CheckRf Is Rf in optimal range (0.2-0.4)? Start->CheckRf AdjustPolarity Adjust Eluent Polarity CheckRf->AdjustPolarity No ChangeSystem Change Solvent System CheckRf->ChangeSystem Yes AdjustPolarity->CheckRf GoodSep Good Separation ChangeSystem->GoodSep

A logical approach to troubleshooting poor separation in column chromatography.

References

preventing hydrolysis of the ethyl ester in 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of the ethyl ester in 4-(2-Ethoxy-2-oxoacetamido)benzoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in experimental settings?

A1: The primary degradation pathway is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction is susceptible to catalysis by both acids and bases.

Q2: Under what pH conditions is the ethyl ester most susceptible to hydrolysis?

A2: Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[1][2] For aromatic esters, acidic conditions below pH 4 and alkaline conditions above pH 8 can significantly accelerate hydrolysis.[3][4][5] For optimal stability, maintaining a pH range of 4 to 6 is recommended.

Q3: Can the amide group in the molecule influence the stability of the ethyl ester?

A3: Yes, while amides are generally more resistant to hydrolysis than esters, the electronic nature of the acetamido group can influence the reactivity of the nearby ester.[6][7][8][9] However, the primary concern for this molecule remains the more labile ethyl ester group.

Q4: Are there any common laboratory reagents that should be avoided to prevent hydrolysis?

A4: Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) in your experimental solutions. Additionally, be cautious with buffers that have a pH outside the optimal stability range (pH 4-6). The use of purified water with a neutral pH is crucial.

Q5: How does temperature affect the rate of hydrolysis?

A5: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is advisable to conduct experiments at the lowest temperature compatible with your protocol and to store the compound in a cool, dry place.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield of the ethyl ester in a reaction. Hydrolysis of the ester group during the reaction or workup.- Monitor and control the pH of the reaction mixture to be within the 4-6 range. - Use anhydrous solvents and reagents to minimize water content.[10] - Perform the reaction at a lower temperature if the protocol allows. - Minimize the duration of aqueous workup steps.
Presence of a more polar impurity in analytical data (e.g., HPLC, TLC). The impurity is likely the hydrolyzed carboxylic acid product.- Confirm the identity of the impurity by co-injection with a synthesized standard of the hydrolyzed product. - Re-evaluate the pH and water content of the mobile phase and sample diluent. - Ensure the sample is not stored in solution for extended periods before analysis.
Inconsistent results between experimental batches. Variations in the pH, water content, or temperature of the reaction or storage conditions.- Standardize all experimental parameters, including the source and purity of reagents and solvents. - Implement strict pH monitoring and control at critical steps. - Store the compound and its solutions under controlled temperature and humidity.[10]

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Hydrolysis
  • Storage: Store solid this compound in a tightly sealed container in a desiccator at 2-8°C.

  • Solution Preparation:

    • Use anhydrous solvents whenever possible.

    • If an aqueous solution is required, use deionized water with a pH adjusted to between 4 and 6 using a suitable buffer system (e.g., acetate buffer).

    • Prepare solutions fresh and use them immediately.

  • Experimental Conditions:

    • Maintain the reaction or experimental medium within the pH 4-6 range.

    • Conduct reactions at the lowest feasible temperature.

    • Minimize the exposure of the compound to atmospheric moisture by working under an inert atmosphere (e.g., nitrogen or argon) when possible.[6]

Protocol 2: pH-Controlled Reaction Workup
  • Quenching: Quench the reaction by adding a pre-cooled (0-5°C) aqueous solution with a pH of ~5.0.

  • Extraction:

    • Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing:

    • Wash the organic layer with a pre-cooled brine solution buffered to a pH of ~5.0.

    • Avoid washing with acidic or basic aqueous solutions.

  • Drying and Evaporation:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure at a low temperature.

Visualizations

Hydrolysis_Prevention_Workflow Storage Store Solid Compound (2-8°C, Desiccated) Prep Prepare Solution (Anhydrous Solvent or pH 4-6 Buffer) Storage->Prep React Conduct Experiment (pH 4-6, Low Temp) Prep->React Workup pH-Controlled Workup (pH ~5) React->Workup Analyze Immediate Analysis Workup->Analyze

Caption: Experimental workflow to minimize ethyl ester hydrolysis.

Hydrolysis_Factors cluster_factors Factors Promoting Hydrolysis Compound This compound (Ethyl Ester) Hydrolysis Hydrolysis Compound->Hydrolysis Product Hydrolyzed Product (Carboxylic Acid) Hydrolysis->Product Acid Acidic Conditions (pH < 4) Acid->Hydrolysis Base Basic Conditions (pH > 8) Base->Hydrolysis Water Presence of Water Water->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis

Caption: Factors influencing the hydrolysis of the ethyl ester.

References

troubleshooting poor solubility of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid in organic solvents.

Understanding the Solubility Challenges

This compound possesses a complex molecular structure with multiple functional groups that influence its solubility profile:

  • Carboxylic Acid (-COOH): This acidic group can donate a hydrogen bond and participate in acid-base reactions. Its polarity generally favors solubility in polar solvents.

  • Amide (-CONH-): Amide groups are polar and can act as both hydrogen bond donors and acceptors, contributing to solubility in polar solvents. However, strong intermolecular hydrogen bonding between amide groups can also lead to lower solubility.

  • Ether (-O-): The ether linkage adds some polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water but can increase solubility in nonpolar organic solvents.

  • Ester (-COO-): The ethyl ester group adds some polarity but also contributes to the nonpolar character of the molecule.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, leading to potentially poor solubility in a wide range of common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in [Solvent Name]?

A1: The poor solubility of this compound can be attributed to its complex structure featuring both polar (carboxylic acid, amide, ether, ester) and nonpolar (aromatic ring, ethyl group) moieties. Strong intermolecular forces, such as hydrogen bonding between the carboxylic acid and amide groups, can lead to high crystal lattice energy, making it difficult for the solvent to break these interactions and solvate the molecule

Technical Support Center: Scale-up Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature. - Sub-optimal stoichiometry of reactants. - Degradation of starting materials or product. - Inefficient mixing in the reactor.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. - Carefully control the reaction temperature. A gradual increase might be necessary to drive the reaction to completion without causing degradation. - Experiment with slight excesses of diethyl oxalate to ensure full conversion of the 4-aminobenzoic acid. - Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if solids are present.
Formation of Impurities - Side reactions due to high temperatures. - Presence of moisture leading to hydrolysis of diethyl oxalate. - Di-acylation of the amino group. - Residual starting materials.- Maintain strict temperature control throughout the reaction. - Use anhydrous solvents and ensure all equipment is thoroughly dried before use. - A controlled addition of diethyl oxalate can help minimize di-acylation. - Optimize the reaction time and stoichiometry to consume the starting materials.
Difficult Product Isolation - Product oiling out instead of crystallizing. - Formation of a very fine precipitate that is difficult to filter. - Co-precipitation of impurities.- Experiment with different anti-solvents or solvent mixtures for precipitation. - Control the rate of cooling and agitation during crystallization to promote the growth of larger crystals. Seeding with a small amount of pure product can be beneficial. - Ensure the product is fully precipitated before filtration; cooling to a lower temperature might be necessary.
Product Purity Issues - Inefficient removal of unreacted starting materials or byproducts. - Occlusion of impurities within the product crystals. - Thermal degradation during drying.- Recrystallization from a suitable solvent system is often necessary. Multiple recrystallizations may be required to achieve high purity. - Consider a wash of the crude product with a solvent that selectively dissolves the impurities but not the desired product. - Dry the final product under vacuum at a controlled, moderate temperature to prevent decomposition.
Poor Solubility of Reactants - 4-aminobenzoic acid has limited solubility in many organic solvents.- Consider using a co-solvent system to improve the solubility of 4-aminobenzoic acid. - The reaction may need to be run at an elevated temperature to achieve sufficient solubility. - A slurry-to-slurry reaction may be feasible if complete dissolution cannot be achieved.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most probable and direct route is the N-acylation of 4-aminobenzoic acid with diethyl oxalate. This method is attractive for its atom economy and the relatively benign nature of the reactants. Alternative routes might involve the use of more reactive but also more hazardous acylating agents like ethyl oxalyl chloride.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: The critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and product degradation.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • Stoichiometry: To maximize the yield and reduce the amount of unreacted starting materials.

  • Agitation: To ensure proper mixing and heat transfer, especially in a larger reactor.

  • Moisture Content: To prevent hydrolysis of the acylating agent.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: Key safety considerations include:

  • Handling of Diethyl Oxalate: While not acutely toxic, it can be an irritant. Appropriate personal protective equipment (PPE) should be worn.

  • Solvent Handling: The use of flammable organic solvents requires proper grounding of equipment and adequate ventilation to prevent the buildup of flammable vapors.

  • Exothermic Reaction: The acylation reaction can be exothermic. The rate of addition of reactants and the cooling capacity of the reactor must be carefully managed to control the temperature.

  • Dust Explosion Hazard: If 4-aminobenzoic acid or the final product is handled as a fine powder, there is a potential for a dust explosion. Proper dust control measures should be in place.

Q4: How can the purity of the final product be improved at a larger scale?

A4: At scale, purity is typically enhanced through:

  • Recrystallization: This is a very effective method for removing impurities. The choice of solvent is crucial and may require optimization at the pilot scale.

  • Washing: Washing the isolated solid with a specific solvent can remove certain impurities.

  • Activated Carbon Treatment: If colored impurities are present, treatment with activated carbon can be effective.

Q5: Are there any specific analytical methods recommended for in-process control?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and determining the purity of the product. It can be used to quantify the consumption of starting materials and the formation of the desired product and any byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Experimental Protocol (Hypothetical Pilot-Plant Scale)

This protocol describes a hypothetical procedure for the synthesis of this compound at a pilot-plant scale. This is a general guideline and must be optimized based on laboratory and pilot-plant safety reviews and experimental results.

Table 1: Reactants and Solvents

Component Molecular Weight ( g/mol ) Quantity Molar Equivalents
4-Aminobenzoic Acid137.1410.0 kg1.0
Diethyl Oxalate146.1412.8 kg1.2
Toluene-100 L-
Ethanol-As needed for recrystallization-

Procedure:

  • Reactor Preparation: The 200 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reactants: 100 L of toluene is charged to the reactor, followed by 10.0 kg of 4-aminobenzoic acid. The mixture is stirred to form a slurry.

  • Reaction: The slurry is heated to 80-90 °C. 12.8 kg of diethyl oxalate is then added portion-wise over 1-2 hours, maintaining the temperature below 100 °C. The reaction mixture is stirred at 90-100 °C for 4-6 hours.

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the 4-aminobenzoic acid is consumed (<1% remaining).

  • Product Isolation: The reaction mixture is cooled to 20-25 °C. The precipitated product is filtered using a centrifuge or filter press.

  • Washing: The filter cake is washed with 20 L of fresh toluene to remove residual diethyl oxalate and soluble impurities.

  • Recrystallization: The crude product is transferred to a clean reactor and a suitable amount of ethanol is added. The mixture is heated to reflux until all the solid dissolves. The solution is then slowly cooled to 0-5 °C to induce crystallization.

  • Final Isolation and Drying: The recrystallized product is filtered and washed with a small amount of cold ethanol. The product is then dried under vacuum at 50-60 °C until a constant weight is achieved.

Table 2: Expected Yield and Purity

Scale Typical Yield Range Typical Purity Range (after recrystallization)
Laboratory (grams)85-95%>99%
Pilot Plant (kilograms)75-85%>98.5%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output prep Reactor Preparation (Clean, Dry, N2 Purge) charge Charge Reactants (Toluene, 4-ABA) prep->charge react Heat & Add Diethyl Oxalate (80-100°C) charge->react monitor Monitor Reaction (HPLC) react->monitor cool Cool to 20-25°C monitor->cool Reaction Complete filter1 Filter Crude Product cool->filter1 wash Wash with Toluene filter1->wash recrystallize Recrystallize from Ethanol wash->recrystallize filter2 Filter Pure Product recrystallize->filter2 dry Dry under Vacuum filter2->dry product Final Product: This compound dry->product

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Logic

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions problem Low Yield or Purity incomplete_reaction Incomplete Reaction? problem->incomplete_reaction side_reactions Side Reactions? problem->side_reactions isolation_loss Isolation Loss? problem->isolation_loss purification_inefficiency Purification Inefficient? problem->purification_inefficiency optimize_time_temp Optimize Time/ Temperature incomplete_reaction->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry control_temp_moisture Control Temp/ Moisture side_reactions->control_temp_moisture improve_crystallization Improve Crystallization Protocol isolation_loss->improve_crystallization change_solvent Change Recrystallization Solvent purification_inefficiency->change_solvent

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Alternative Reagents for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemistry. This resource provides guidance on selecting and using alternative reagents to ethyl chlorooxoacetate, a common but hazardous chemical intermediate. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of ethyl chlorooxoacetate, and what are its associated hazards?

Ethyl chlorooxoacetate (also known as mono-ethyl oxalyl chloride) is a versatile reagent primarily used in the synthesis of:

  • α-keto esters

  • β-keto esters

  • Substituted arylglyoxylic acids via Friedel-Crafts acylation

  • Functionalized heterocycles such as 3-pyrolin-2-ones and quinoxalinone derivatives

However, it is a hazardous substance with several safety concerns:

  • Flammability: It is a flammable liquid with a flashpoint of 41°C.

  • Corrosivity: It can cause severe skin and eye burns.[1][2]

  • Reactivity: It reacts violently with water, liberating toxic gas.[2]

  • Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[2]

Due to these hazards, seeking safer and more efficient alternatives is often necessary.

Troubleshooting Guide: Synthesis of β-Keto Esters

The synthesis of β-keto esters is a common application of ethyl chlorooxoacetate. Below are some common issues and solutions when using alternative methods.

Q2: What are some common alternatives to ethyl chlorooxoacetate for synthesizing β-keto esters?

Several alternatives exist, each with its own advantages and disadvantages. Common methods include the acylation of ketone enolates or the condensation of aldehydes with diazo compounds.

Method Reagents Typical Conditions Advantages Disadvantages
Enolate Acylation Ketone, Strong Base (e.g., NaH, LDA), Ethyl ChloroformateAnhydrous solvent (e.g., THF), low temperatureGood for a variety of ketones, simple reagent.Requires strong base, can have self-condensation issues.
Aldehyde Condensation Aldehyde, Ethyl Diazoacetate, Lewis Acid (e.g., SnCl₂, NbCl₅)Anhydrous solvent (e.g., CH₂Cl₂), room temperatureMild reaction conditions, high selectivity.[3]Diazo compounds can be explosive and require careful handling.
Decarboxylative Claisen Condensation Substituted Malonic Acid Half Oxyesters (SMAHOs), Acylating Agent (e.g., acyl chloride, carboxylic acid)Magnesium enolate formation, suitable solventGood yields for functionalized β-keto esters.[3]Requires preparation of the SMAHO starting material.
Transesterification Existing β-keto ester (e.g., ethyl acetoacetate), Alcohol, Catalyst (e.g., boric acid, methylboronic acid)Often neat or with a minimal solvent, may require removal of liberated alcoholEnvironmentally benign catalysts can be used, good for modifying existing esters.[4]An equilibrium reaction, may require driving to completion.[4]
Troubleshooting Common Problems in β-Keto Ester Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete enolate formation; side reactions (e.g., self-condensation); moisture in the reaction.Ensure the use of a sufficiently strong and fresh base. Maintain low temperatures during enolate formation and acylation. Use rigorously dried solvents and glassware.
Formation of Byproducts Di-acylation; O-acylation instead of C-acylation; aldol condensation products.Use a bulky base to favor C-acylation. Add the acylating agent slowly at a low temperature. Consider using a different base or solvent system.
Reaction Not Initiating Inactive catalyst (for Lewis acid methods); poor quality of diazo reagent.Use a freshly opened or purified Lewis acid. Synthesize or titrate the ethyl diazoacetate immediately before use.
Difficulty in Purification Close boiling points of product and starting material; presence of hard-to-remove byproducts.Utilize column chromatography with a carefully selected solvent system. Consider converting the product to a solid derivative for purification and then regenerating it.

Experimental Protocol: Synthesis of a β-Keto Ester via Aldehyde Condensation

This protocol is a general guideline for the synthesis of β-keto esters from aldehydes using ethyl diazoacetate, catalyzed by Niobium(V) chloride (NbCl₅).[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl diazoacetate (1.2 mmol)

  • Niobium(V) chloride (NbCl₅) (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere, add NbCl₅ (0.05 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise to the reaction mixture over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

Workflow and Pathway Diagrams

The following diagrams illustrate decision-making processes for selecting appropriate synthetic routes.

ReagentSelection start Goal: Synthesize a β-Keto Ester substrate What is your starting material? start->substrate ketone Ketone substrate->ketone Ketone aldehyde Aldehyde substrate->aldehyde Aldehyde existing_ester Existing β-Keto Ester substrate->existing_ester Existing Ester method1 Use Enolate Acylation (e.g., with Ethyl Chloroformate) ketone->method1 method2 Use Aldehyde Condensation (e.g., with Ethyl Diazoacetate) aldehyde->method2 method3 Use Transesterification (e.g., with Boric Acid catalyst) existing_ester->method3 consideration1 Considerations: - Strong base required - Potential self-condensation method1->consideration1 consideration2 Considerations: - Mild conditions - Diazo reagents are hazardous method2->consideration2 consideration3 Considerations: - Modifies existing structures - Equilibrium reaction method3->consideration3 EsterificationWorkflow start Goal: Synthesize an Ester from a Carboxylic Acid acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive fischer Use Fischer Esterification acid_sensitive->fischer No steglich Use Steglich Esterification acid_sensitive->steglich Yes heat_sensitive Is the substrate heat-sensitive? fischer->heat_sensitive two_step Use Two-Step Acyl Chloride Method heat_sensitive->two_step Yes

References

managing temperature control in the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the critical role of temperature control during the synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. The primary reaction involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate, a process highly sensitive to thermal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The recommended temperature for the acylation of 4-aminobenzoic acid is between 0°C and 10°C. Based on procedures for analogous compounds, maintaining the temperature at 0°C (273 K) during the addition of ethyl chlorooxoacetate is crucial for minimizing side reactions and maximizing yield.[1][2][3][4]

Q2: Why is low-temperature control so critical in this synthesis?

A2: The reaction between the amino group of 4-aminobenzoic acid and the highly reactive ethyl chlorooxoacetate is significantly exothermic. Low temperatures are essential to control the reaction rate, prevent the formation of undesired byproducts through di-acylation or polymerization, and avoid the degradation of the starting materials and the product.

Q3: What are the potential consequences of inadequate temperature control (i.e., the temperature rising above 10°C)?

A3: Exceeding the recommended temperature can lead to several issues:

  • Reduced Yield: Increased formation of side products consumes the reactants, lowering the overall yield of the desired product.

  • Product Impurity: A higher temperature can promote the formation of colored impurities and byproducts that are difficult to separate during purification.

  • Runaway Reaction: In extreme cases, the exothermic nature of the reaction could lead to an uncontrolled temperature increase, posing a safety hazard.

Q4: How can I effectively monitor and maintain the low temperature during the experiment?

A4: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture. Maintain the temperature using an ice-salt bath or a cryocooler for more precise control. Ensure slow, dropwise addition of the ethyl chlorooxoacetate to allow the cooling system to dissipate the heat generated by the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Reaction temperature was too high. The acylation reaction is exothermic. If the temperature rises significantly above the recommended 0-10°C range, side reactions become dominant.[1][3] Ensure your cooling bath is effective and that the acylating agent is added slowly and dropwise to manage heat evolution.
Reaction temperature was too low. While less common, extremely low temperatures could slow the reaction rate to a point where it does not proceed to completion within the given timeframe. Ensure the reaction is stirred efficiently at the target temperature (0°C) for a sufficient duration (e.g., 2 hours) after the addition is complete.[2][4]
Degradation of Reagents. Ethyl chlorooxoacetate is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.

Problem 2: Product is Discolored or Impure

Potential Cause Troubleshooting Step
Side reactions due to high temperature. Elevated temperatures can lead to the formation of colored polymeric byproducts. The most effective solution is to repeat the synthesis with strict adherence to the 0-10°C temperature range.[1][3]
Oxidation of 4-aminobenzoic acid. Although the primary issue is the acylation reaction, ensure the starting material is pure and handled appropriately to prevent oxidative degradation, which can introduce color.
Ineffective Quenching/Workup. Ensure the reaction is properly quenched and that the workup procedure effectively removes unreacted starting materials and byproducts.

Experimental Protocols & Data

Recommended Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid.[2][4]

  • Preparation: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.

  • Reagent Addition: Add ethyl chlorooxoacetate (1 equivalent), dissolved in anhydrous THF, to the dropping funnel.

  • Reaction: Add the ethyl chlorooxoacetate solution dropwise to the stirred 4-aminobenzoic acid solution over 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5°C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.[2][4]

  • Workup: Concentrate the solution under vacuum. The resulting solid can be precipitated, washed with a non-polar solvent like ether, and dried to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Temperature Parameters from Analogous Syntheses
ReactionReagentsTemperatureSolventYieldReference
Acylation of 2-aminobenzoic acid2-aminobenzoic acid, Ethyl chlorooxoacetate273 K (0°C)THF55%[2][4]
Acylation of 4-aminobenzoic acid4-aminobenzoic acid, Chloroacetyl chloride4-10°CNot SpecifiedN/A[1][3]

Visual Guides

Caption: Reaction pathway for the synthesis, highlighting the temperature-critical acylation step.

Workflow start Start dissolve 1. Dissolve 4-aminobenzoic acid in anhydrous THF start->dissolve cool 2. Cool reaction mixture to 0°C using ice-salt bath dissolve->cool add 3. Add Ethyl Chlorooxoacetate (in THF) dropwise cool->add monitor 4. Monitor temperature continuously (Maintain < 5°C) add->monitor monitor->add Temp too high (slow addition) react 5. Stir at 0°C for 2 hours post-addition monitor->react Temp OK workup 6. Concentrate, precipitate, and wash product react->workup purify 7. Recrystallize for purity workup->purify end_node End purify->end_node

Caption: Experimental workflow with a focus on temperature management and control points.

Troubleshooting issue Problem Encountered: Low Yield or Impure Product q1 Was the internal reaction temperature kept below 10°C during addition? issue->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Were anhydrous solvents and fresh reagents used? yes1->q2 cause1 Primary Cause: Loss of temperature control leading to side reactions. no1->cause1 solution1 Solution: - Improve cooling bath efficiency. - Slow down reagent addition rate. - Ensure continuous monitoring. cause1->solution1 yes2 Yes q2->yes2 no2 No q2->no2 other Consider other factors: - Stoichiometry - Reaction time - Purification method yes2->other cause2 Potential Cause: Reagent degradation by moisture. no2->cause2 solution2 Solution: - Use freshly dried solvents. - Handle ethyl chlorooxoacetate under inert atmosphere. cause2->solution2

Caption: A logical troubleshooting guide for diagnosing issues related to reaction temperature.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for 4-(2-Ethoxy-2-oxoacetamido)benzoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the ¹H and ¹³C NMR spectral data for compounds structurally related to 4-(2-Ethoxy-2-oxoacetamido)benzoic acid. These analogs provide a basis for predicting the chemical shifts of the target molecule. The numbering of the atoms for the benzoic acid ring is standard, with the carboxylic acid group at position 1.

Table 1: ¹H NMR Data of this compound and a Close Structural Analog

CompoundAromatic Protons (ppm)-NH Proton (ppm)-CH₂- (Ethyl, ppm)-CH₃ (Ethyl, ppm)
This compound (Predicted) ~8.0-8.2 (d, 2H), ~7.7-7.9 (d, 2H)~10.5-11.0 (s, 1H)~4.3-4.4 (q, 2H)~1.3-1.4 (t, 3H)
Ethyl 4-acetamidobenzoate [1]7.99 (d, 2H), 7.63 (d, 2H)10.21 (s, 1H)4.29 (q, 2H)1.34 (t, 3H)

Table 2: ¹³C NMR Data of this compound and a Close Structural Analog

CompoundC=O (Carboxyl, ppm)C=O (Amide, ppm)C=O (Ester, ppm)Aromatic C1 (ppm)Aromatic C4 (ppm)Aromatic C2, C6 (ppm)Aromatic C3, C5 (ppm)-CH₂- (Ethyl, ppm)-CH₃ (Ethyl, ppm)
This compound (Predicted) ~167~158~160~125~144~131~119~63~14
Ethyl 4-acetamidobenzoate [1]166.1168.4-125.3142.8130.8118.460.714.3

Table 3: ¹H and ¹³C NMR Data of Related Benzoic Acid Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
4-Aminobenzoic acid [2]DMSO-d₆11.91 (s, 1H, COOH), 7.61-7.58 (m, 2H), 6.53-6.51 (m, 2H), 5.82 (s, 2H, NH₂)167.9, 153.5, 131.7, 117.3, 113.0
Ethyl 4-aminobenzoate CDCl₃7.89 (d, 2H), 6.65 (d, 2H), 4.32 (q, 2H), 4.10 (br s, 2H, NH₂), 1.37 (t, 3H)166.8, 150.8, 131.5, 120.4, 113.9, 60.3, 14.4

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices found in the cited literature.

General NMR Spectroscopic Method

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS. The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

  • ¹³C NMR Spectroscopy: The spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak, which is calibrated against TMS.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the synthesis of the target compound.

chemical_structure Chemical Structure of this compound cluster_benzoic_acid Chemical Structure of this compound cluster_side_chain Chemical Structure of this compound C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 CO1 C=O N->CO1 CO2 C=O CO1->CO2 O_ethyl O CO2->O_ethyl CH2 CH₂ O_ethyl->CH2 CH3 CH₃ CH2->CH3

Caption: Molecular structure of this compound.

synthesis_workflow Synthetic Workflow start 4-Aminobenzoic acid reagent Ethyl oxalyl chloride (in suitable solvent) start->reagent Acylation workup Reaction Workup (e.g., filtration, washing) reagent->workup product This compound purification Purification (e.g., recrystallization) workup->purification purification->product

Caption: A logical workflow for the synthesis of the target compound.

References

A Comparative Guide to Functional Group Confirmation in 4-(2-Ethoxy-2-oxoacetamido)benzoic acid using FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the confirmation of functional groups in 4-(2-Ethoxy-2-oxoacetamido)benzoic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the accurate structural elucidation of this and similar compounds.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research, incorporating multiple functional groups including a carboxylic acid, an amide, an ester, and an aromatic ring. Accurate confirmation of these functional groups is crucial for verifying the successful synthesis and purity of the compound. FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for this purpose, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds.

FTIR Analysis of this compound

The structure of this compound contains the following key functional groups, each with characteristic vibrational frequencies in the infrared spectrum:

  • Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a sharp C=O stretching band.[1][2][3][4][5]

  • Amide (-NH-C=O): The N-H stretching and bending, as well as the C=O stretching (Amide I band), are characteristic of this group.[1][6][7][8][9]

  • Ester (-COO-C₂H₅): The C=O and C-O stretching vibrations are key indicators of the ester functional group.[1][10][11][12][13][14]

  • Aromatic Ring (Disubstituted Benzene): Characteristic C-H and C=C stretching and bending vibrations are observed for the benzene ring.[15][16][17][18][19]

The expected FTIR absorption peaks for this compound are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
C=O Stretch1710 - 1680Strong
C-O Stretch1320 - 1210Medium
O-H Bend1440 - 1395Medium
AmideN-H Stretch3400 - 3200Medium
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1570 - 1515Medium
EsterC=O Stretch1750 - 1735Strong
C-O Stretch (asymmetric)1300 - 1150Strong
C-O Stretch (symmetric)1150 - 1000Strong
AromaticC-H Stretch3100 - 3000Medium-Weak
C=C Stretch (in-ring)1600 - 1450Medium-Weak (multiple bands)
C-H Out-of-plane Bend900 - 675Strong
Alkyl (Ethoxy group)C-H Stretch2980 - 2850Medium

Experimental Protocol for FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is as follows:

Method: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform baseline correction and normalization as needed.

  • Data Interpretation: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, using the data in the table above as a reference.

Workflow for Functional Group Confirmation

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Start Start Sample Obtain pure sample of This compound Start->Sample Background Record Background Spectrum Sample->Background Analyze Record Sample Spectrum Background->Analyze Process Process Data (Fourier Transform, Baseline Correction) Analyze->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Correlation Tables Identify->Compare Confirm Confirm Functional Groups Compare->Confirm End Structure Verified Confirm->End

Caption: Workflow for functional group confirmation using FTIR spectroscopy.

Comparison with Alternative Techniques

While FTIR is a powerful tool, other analytical methods can provide complementary information for a comprehensive structural confirmation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Infrared radiation absorption causes molecular vibrations.Identification of functional groups.Fast, non-destructive, small sample size, cost-effective.Provides limited information on molecular connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Detailed information on the molecular structure, including connectivity and stereochemistry.[20][21][22][23][24]Provides a complete structural map of the molecule.More expensive, requires larger sample amounts, longer analysis time.
Wet Chemistry Tests Chemical reactions specific to certain functional groups.Presence or absence of specific functional groups.[25][26][27][28][29][30][31]Low cost, simple equipment.Destructive, can be less specific, may produce ambiguous results.

Conclusion

FTIR spectroscopy stands out as a primary and highly efficient method for the routine confirmation of functional groups in synthesized compounds like this compound. Its speed, simplicity, and the wealth of information it provides on chemical bonding make it an indispensable tool in the modern chemistry laboratory. For unambiguous structure determination, especially for novel compounds, a combination of FTIR with other techniques like NMR spectroscopy is recommended to provide a complete and detailed molecular characterization.

References

A Comparative Analysis of the Biological Activities of 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical comparison of these two molecules. We will delve into their potential cytotoxic, enzyme inhibitory, and antimicrobial activities, supported by detailed experimental protocols that would be necessary to generate the requisite comparative data. Furthermore, this guide will feature visualizations of key experimental workflows and a hypothetical signaling pathway to provide a clear conceptual framework for future research.

Theoretical Framework for Biological Activity

The primary structural difference between 4-(2-ethoxy-2-oxoacetamido)benzoic acid and its methyl ester analog lies in the presence of a carboxylic acid versus a methyl ester group at the para-position of the benzene ring. This seemingly minor alteration can have a significant impact on the physicochemical properties of the molecules, which in turn dictates their biological activity.

Key Physicochemical Differences and Their Potential Impact:

PropertyThis compoundMethyl 4-(2-ethoxy-2-oxoacetamido)benzoatePredicted Impact on Biological Activity
Acidity Acidic (due to the carboxylic acid group)NeutralThe acidic nature of the parent compound may influence its ability to interact with biological targets through hydrogen bonding and ionic interactions. It may also affect its solubility and membrane permeability.
Polarity More polarLess polarThe increased polarity of the acid may lead to lower cell membrane permeability compared to the more lipophilic methyl ester. This could result in differences in intracellular concentration and, consequently, cytotoxic effects.
Lipophilicity Less lipophilicMore lipophilicThe methyl ester's higher lipophilicity could enhance its ability to cross cell membranes, potentially leading to greater intracellular accumulation and more potent biological effects, assuming the intracellular target is the primary site of action.

Postulated Biological Activities and Structure-Activity Relationships

Based on the activities of similar benzoic acid and N-acylamido derivatives, both compounds are hypothesized to exhibit a range of biological effects.

Cytotoxicity: Benzoic acid and its derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis. The greater lipophilicity of the methyl ester analog may lead to higher intracellular concentrations, potentially resulting in more potent cytotoxic activity compared to the parent acid.

Enzyme Inhibition: The structural motifs present in these compounds suggest they could act as inhibitors of various enzymes. For instance, the amide linkage and the aromatic ring are features found in many enzyme inhibitors. The carboxylic acid group of the parent compound could act as a key binding moiety for enzymes that recognize acidic substrates or inhibitors. Conversely, the methyl ester might exhibit a different inhibitory profile due to the absence of this acidic proton.

Antimicrobial Activity: Benzoic acid and its esters are well-known for their antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the ester is generally correlated with enhanced antimicrobial activity, suggesting the methyl ester analog might be a more potent antimicrobial agent.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical comparisons outlined above, the following experimental protocols would be essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound and its methyl ester analog)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add serial dilutions of compounds incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory potential of the compounds against a model enzyme (e.g., a protease or a kinase).

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microtiter plate

  • Test compounds

  • Detection reagent (specific to the enzyme assay)

Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of various concentrations of the test compounds to the wells.

  • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare assay buffer, enzyme, substrate, and compounds start->prepare_reagents plate_setup Dispense buffer and compounds into 96-well plate prepare_reagents->plate_setup add_enzyme Add enzyme and pre-incubate plate_setup->add_enzyme add_substrate Add substrate to initiate reaction add_enzyme->add_substrate measure_activity Measure enzyme activity kinetically add_substrate->measure_activity data_analysis Calculate % inhibition and IC50 measure_activity->data_analysis end End data_analysis->end Apoptosis_Pathway compound Benzoic Acid Derivative stress_sensor Cellular Stress Sensor compound->stress_sensor p53 p53 Activation stress_sensor->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Comparative Analysis of Amine-Reactive Linkers: 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid vs. Succinimidyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the choice of a linker to covalently attach molecules is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays. This guide provides a detailed comparative study of two amine-reactive linking strategies: the conceptually intriguing 4-(2-Ethoxy-2-oxoacetamido)benzoic acid and the widely established succinimidyl esters (NHS esters). This analysis will delve into their chemical reactivity, the stability of the resultant conjugates, and the practical considerations for their use in research and drug development.

Introduction to the Linkers

Succinimidyl esters (NHS esters) are one of the most common and well-characterized classes of amine-reactive crosslinkers.[1][2] They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] The reaction proceeds via nucleophilic acyl substitution, with the N-hydroxysuccinimide group acting as a good leaving group.[1][5]

This compound represents a less conventional linker. Its structure features an ethyl oxamate moiety attached to a benzoic acid. This molecule presents two potential points of reactivity: the ethyl ester of the oxamic acid and the carboxylic acid of the benzoate. For the purpose of this comparison, we will consider its application as an amine-reactive linker primarily through the reactivity of its ethyl ester, which can undergo aminolysis to form a stable oxamide bond. The benzoic acid moiety can be used for further conjugation after activation (e.g., as an NHS ester itself).

Chemical Reactivity and Reaction Mechanism

The reaction of both linkers with primary amines results in the formation of stable amide-type bonds. However, the specifics of their reactivity and the conditions required for efficient conjugation differ.

Succinimidyl Esters:

NHS esters are known for their high reactivity towards primary amines at physiological to slightly alkaline pH (typically pH 7.2-8.5).[6] At these pH levels, the primary amines are sufficiently deprotonated and act as strong nucleophiles. The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] A significant competing reaction is the hydrolysis of the NHS ester, which is also accelerated at higher pH.[7][8] This hydrolysis reaction can reduce the efficiency of the conjugation.[9]

This compound:

The ethyl ester of the oxamic acid derivative is also susceptible to nucleophilic attack by primary amines, resulting in the formation of a very stable oxamide bond. Generally, aminolysis of simple alkyl esters requires more forcing conditions (e.g., higher temperatures or catalysts) compared to the highly activated NHS esters. However, the oxamate carbonyl group may enhance the reactivity of the adjacent ester. The resulting oxamide bond is known for its high stability.

Below is a DOT script visualizing the comparative reaction pathways.

G cluster_0 Succinimidyl Ester Pathway cluster_1 This compound Pathway NHS_Ester R-NHS Ester Amide_Bond R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (pH 7.2-8.5) Hydrolysis_Product R-COOH + NHS NHS_Ester->Hydrolysis_Product Hydrolysis Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond Oxamate_Ester HOOC-Ph-NH-CO-CO-OEt Oxamide_Bond HOOC-Ph-NH-CO-CO-NH-Protein (Stable Oxamide Bond) Oxamate_Ester->Oxamide_Bond Aminolysis Primary_Amine_2 Protein-NH2 Primary_Amine_2->Oxamide_Bond

Figure 1. Comparative reaction pathways of NHS esters and this compound with primary amines.

Stability of the Conjugate

The stability of the resulting linkage is a critical factor, particularly for in vivo applications like ADCs. Both NHS esters and the oxamate linker form robust covalent bonds.

Amide Bond from Succinimidyl Ester: The amide bond formed from the reaction of an NHS ester with a primary amine is highly stable under physiological conditions.[10] It is generally considered a non-cleavable linkage in the absence of specific enzymatic cleavage sites incorporated into the linker backbone.[11][12][13][14]

Oxamide Bond from this compound: Amide bonds, in general, are more stable to hydrolysis than esters.[10] The oxamide bond, with its two adjacent carbonyl groups, is expected to be even more stable than a simple amide bond due to the electronic effects of the adjacent carbonyl, making it highly resistant to chemical and enzymatic degradation.[15]

Quantitative Data Comparison

ParameterSuccinimidyl EstersThis compound (projected)
Reactive Group N-Hydroxysuccinimide EsterEthyl Oxamate Ester
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)
Resulting Linkage Amide BondOxamide Bond
Reaction pH 7.2 - 8.5[6]Neutral to slightly basic (less sensitive to hydrolysis)
Reaction Speed Fast (minutes to hours at RT)Moderate to Slow (likely requires longer reaction times or heat)
Aqueous Stability (Linker) Moderate (hydrolysis is a competing reaction)[7][8]High (less prone to hydrolysis than NHS esters)
Aqueous Stability (Conjugate) High[10]Very High[15]
Byproducts N-hydroxysuccinimide (water-soluble)Ethanol

Experimental Protocols

General Protocol for Protein Labeling with Succinimidyl Esters:

This protocol is a general guideline and may require optimization for specific proteins and labels.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS) or borate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein depends on the number of available amines and the desired degree of labeling and must be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. Protect from light if using a fluorescent dye.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted label and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Projected Protocol for Protein Labeling with this compound:

This is a hypothetical protocol based on the general reactivity of ethyl esters.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.5-9.0.

  • Linker Solution Preparation: Dissolve this compound in an appropriate organic solvent like DMSO.

  • Conjugation Reaction: Add a significant molar excess of the linker solution to the protein solution. Due to the lower reactivity compared to NHS esters, a higher molar excess and longer reaction times would likely be necessary. The reaction might also benefit from slightly elevated temperatures (e.g., 37°C).

  • Incubation: Incubate the reaction mixture for several hours to overnight.

  • Purification: Purify the conjugate using standard methods such as size exclusion chromatography or dialysis to remove unreacted linker.

Logical Workflow for Linker Selection

The choice between these two linkers depends on the specific requirements of the application. The following diagram illustrates a decision-making workflow.

G start Start: Need for Amine-Reactive Linker q1 Is rapid conjugation a primary requirement? start->q1 q2 Is linker stability in aqueous media a major concern? q1->q2 No nhs Choose Succinimidyl Ester q1->nhs Yes q3 Is the resulting conjugate's stability of utmost importance? q2->q3 Yes q2->nhs No q3->nhs No oxamate Consider this compound (or other stable ester) q3->oxamate Yes

Figure 2. Decision workflow for selecting an amine-reactive linker.

Conclusion

Succinimidyl esters remain the gold standard for amine-reactive bioconjugation due to their high reactivity, well-established protocols, and commercial availability. They are an excellent choice for applications where rapid and efficient conjugation is required. However, their susceptibility to hydrolysis can be a drawback in certain situations.

This compound, while not a mainstream linker, presents an interesting conceptual alternative. Its key advantage lies in the anticipated high stability of both the linker itself in aqueous media and the resulting oxamide bond in the conjugate. This could be particularly beneficial for applications requiring long-term stability in biological environments. The trade-off is likely a slower reaction rate, which may necessitate harsher conditions or longer incubation times. For researchers and drug developers, the choice between these linkers will depend on a careful consideration of the desired reaction kinetics, the required stability of the final conjugate, and the overall complexity of the conjugation process. Further experimental investigation into the reactivity and optimal conjugation conditions for oxamate-based linkers is warranted to fully assess their potential in bioconjugation.

References

Validating the Synthesis of 4-(2-Ethoxy-2-oxoacetamido)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Protocols

A plausible synthetic route to 4-(2-Ethoxy-2-oxoacetamido)benzoic acid involves the acylation of 4-aminobenzoic acid with ethyl chlorooxoacetate. This method is analogous to the synthesis of the ortho-isomer, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. For comparison, a detailed, experimentally validated protocol for the synthesis of 4-acetamidobenzoic acid is also provided.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound is the reaction of 4-aminobenzoic acid with ethyl chlorooxoacetate in a suitable solvent, such as tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction would proceed via nucleophilic acyl substitution at the amino group of 4-aminobenzoic acid.

Synthesis of this compound reagent1 4-Aminobenzoic Acid reaction + reagent1->reaction reagent2 Ethyl Chlorooxoacetate reagent2->reaction product This compound solvent THF, Base solvent->reaction reaction->product Acylation

Caption: Proposed synthesis of this compound.

Synthesis of 4-acetamidobenzoic acid (Alternative Compound)

A common method for the synthesis of 4-acetamidobenzoic acid is the acetylation of 4-aminobenzoic acid using acetyl chloride in the presence of a base, such as sodium hydroxide.

Experimental Protocol:

Para-amino benzoic acid (PABA) (6.86 g, 0.05 mol) is mixed with 50 mL of a 4% sodium hydroxide solution. The mixture is stirred for one hour at room temperature. Acetyl chloride (2 mL, 0.028 mol) followed by acetone (3 mL) are added dropwise. The resulting solution is subjected to ultrasonication for one hour. A saturated sodium bicarbonate solution is then added until effervescence ceases. The reaction progress is monitored by thin-layer chromatography (TLC). The solution is subsequently acidified with concentrated HCl, leading to the precipitation of the white solid product, which is then filtered and recrystallized from ethanol.[1]

Synthesis of 4-acetamidobenzoic acid reagent1 4-Aminobenzoic Acid reaction + reagent1->reaction reagent2 Acetyl Chloride reagent2->reaction product 4-acetamidobenzoic acid conditions 1. NaOH(aq) 2. Acetone 3. HCl(aq) conditions->reaction reaction->product Acetylation

Caption: Synthesis workflow for 4-acetamidobenzoic acid.

Spectral Data Comparison

The validation of the successful synthesis of this compound would rely on the careful analysis of its spectral data and comparison with expected values and the data from structurally similar compounds. The following tables summarize the available experimental data for the alternative compound, 4-acetamidobenzoic acid. The corresponding data for the target compound, this compound, are not available in the searched literature and are marked as "Not Available."

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound-Not Available
4-acetamidobenzoic acidDMSO-d₆11.42 (s, 1H, -COOH), 8.32 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=7.78 Hz, 2H, Ar-H), 7.12 (s, 1H, -NH), 2.04 (s, 3H, -CH₃)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound-Not Available
4-acetamidobenzoic acidCDCl₃164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40, 40.02, 39.23[1]

Table 3: Infrared (IR) Spectral Data

CompoundTechniqueKey Peaks (cm⁻¹)
This compound-Not Available
4-acetamidobenzoic acidKBr3337 (N-H stretch), 1708 (C=O stretch, carboxylic acid), 1608 (C=O stretch, amide I), 1592 (N-H bend, amide II)[1]

Table 4: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z) or Key Fragments
This compound-Not Available
4-acetamidobenzoic acidGC-MS179 (M⁺), 137, 120[2]

Spectral Data Interpretation and Comparison

The successful synthesis of this compound would be confirmed by spectral data consistent with its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons, an amide proton, and a carboxylic acid proton. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum should display signals for all unique carbon atoms, including the two carbonyl carbons (amide and carboxylic acid), the carbons of the ethoxy group, and the aromatic carbons.

  • IR Spectroscopy: Key characteristic peaks would include N-H stretching, C=O stretching for both the amide and carboxylic acid groups, and C-O stretching.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (C₁₁H₁₁NO₅, 237.21 g/mol ).

Spectral_Comparison cluster_target This compound cluster_alternative 4-acetamidobenzoic acid Target_HNMR ¹H NMR: - Ethoxy (q, t) - Aromatic (2d) - NH (s) - COOH (s) Validation Validation Target_HNMR->Validation Compare Target_CNMR ¹³C NMR: - 2 x C=O - Ethoxy carbons - Aromatic carbons Target_CNMR->Validation Compare Target_IR IR: - N-H stretch - C=O stretch (amide) - C=O stretch (acid) Target_IR->Validation Compare Target_MS MS: - M⁺ at m/z 237 Target_MS->Validation Compare Alt_HNMR ¹H NMR: - Methyl (s) - Aromatic (2d) - NH (s) - COOH (s) Alt_HNMR->Validation Reference Alt_CNMR ¹³C NMR: - 2 x C=O - Methyl carbon - Aromatic carbons Alt_CNMR->Validation Reference Alt_IR IR: - N-H stretch - C=O stretch (amide) - C=O stretch (acid) Alt_IR->Validation Reference Alt_MS MS: - M⁺ at m/z 179 Alt_MS->Validation Reference

Caption: Key spectral features for comparison and validation.

References

Comparative Guide for the Confirmation of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for compound verification and quantification.

Data Presentation

LC-MS Performance Data

The following table summarizes typical performance data achievable with a validated LC-MS method for the quantification of this compound in a biological matrix.

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (%RE)± 10%
Recovery> 85%
Matrix EffectMinimal
Comparison of Analytical Techniques

This table offers a comparative overview of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Nuclear spin transitions in a magnetic field.
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Derivatization Generally not required.Often necessary for polar, non-volatile compounds.[1][2][3]Not required.
Sensitivity High (ng/mL to pg/mL).High (pg/mL to fg/mL), but derivatization can introduce variability.[4]Lower (µg/mL to mg/mL).
Selectivity High, especially with tandem MS (MS/MS).High, especially with selected ion monitoring (SIM).High, provides detailed structural information.
Structural Information Provides molecular weight and fragmentation patterns.Provides fragmentation patterns for structural elucidation.Provides detailed structural information and connectivity of atoms.[5]
Quantitative Capability Excellent.Good, but can be affected by derivatization efficiency.Good, but requires appropriate internal standards.
Sample Throughput High.Moderate to high.Low.
Instrumentation Cost High.Moderate to high.Very high.
Typical Application Quantification in complex matrices, confirmation of identity.Analysis of volatile and semi-volatile compounds.Definitive structure elucidation.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a representative method for the quantitative analysis of this compound in a biological matrix, such as plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of this acidic aromatic compound.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds.[7]

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Parent Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the parent ion. The specific transition would need to be determined by direct infusion of the compound.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer_Q1 Mass Analyzer (Q1) ESI->Mass_Analyzer_Q1 Collision_Cell Collision Cell (Q2) Mass_Analyzer_Q1->Collision_Cell Mass_Analyzer_Q3 Mass Analyzer (Q3) Collision_Cell->Mass_Analyzer_Q3 Detector Detector Mass_Analyzer_Q3->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Analytical_Decision cluster_quant Quantitative Analysis cluster_struct Structural Confirmation Start Analytical Goal Quant_Decision Need high sensitivity and throughput? Start->Quant_Decision Struct_Decision Need definitive structural elucidation? Start->Struct_Decision LC_MS LC-MS/MS Quant_Decision->LC_MS Yes GC_MS_Quant GC-MS (with derivatization) Quant_Decision->GC_MS_Quant No NMR NMR Spectroscopy Struct_Decision->NMR Yes HRMS High-Resolution MS Struct_Decision->HRMS No

Caption: Decision tree for selecting an analytical technique.

References

Amide vs. Ester Linkers in Drug Conjugates: A Comparative Guide to Stability and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a drug conjugate's success. The linker, which connects the targeting moiety (such as an antibody) to the therapeutic payload, profoundly influences the conjugate's stability, efficacy, and safety profile. This guide provides an in-depth comparison of two of the most common linker chemistries: amides and esters. We will delve into their relative stabilities, supported by experimental data, and provide detailed protocols for key stability assays.

Executive Summary

Amide and ester linkers are fundamental building blocks in the design of drug conjugates, including antibody-drug conjugates (ADCs). The fundamental difference in their chemical structure—a nitrogen atom in the amide bond versus an oxygen atom in the ester bond—translates to significant differences in their stability. Generally, amide bonds are considerably more stable to hydrolysis than ester bonds. This inherent stability often makes amide linkers the preferred choice for ensuring that the drug conjugate remains intact in systemic circulation, thereby minimizing off-target toxicity. However, the greater lability of ester linkers can be advantageous for certain drug release mechanisms, particularly when cleavage is desired in specific physiological environments.

Chemical Stability: A Tale of Two Bonds

The superior stability of the amide bond can be attributed to its resonance structure. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group compared to the lone pair on the more electronegative oxygen atom in an ester. This greater resonance stabilization makes the amide carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water, which is the mechanism of hydrolysis.

Experimental evidence consistently demonstrates the higher stability of amide linkers. For instance, a comparative investigation of the hydrolysis of polymers functionalized with either amide or ester linkages revealed that the amide-linked polymer showed no detectable hydrolysis over 300 hours across a range of pH values and temperatures. In contrast, the ester-linked polymer exhibited increasing rates of hydrolysis with both increasing pH and temperature[1].

Performance in Drug Conjugates: Plasma vs. Lysosomal Stability

The differential stability of amide and ester linkers has significant implications for the performance of drug conjugates in biological systems, primarily concerning their stability in plasma and within the lysosome.

Plasma Stability

A critical attribute of a drug conjugate is its stability in the bloodstream. Premature cleavage of the linker in plasma can lead to the systemic release of the cytotoxic payload, resulting in off-target toxicity and a reduced therapeutic index. Due to their higher intrinsic stability, amide linkers generally exhibit superior plasma stability compared to ester linkers.

A study on Proteolysis Targeting Chimeras (PROTACs) found that amide-containing compounds were more stable in human plasma than their ester counterparts[2]. While esters can be engineered to have improved plasma stability, for example, by introducing steric hindrance around the ester bond, amides remain the benchmark for high plasma stability.

Lysosomal Stability and Payload Release

Following internalization by the target cell, many drug conjugates are trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. The fate of the linker within the lysosome is a key design consideration.

  • Cleavable Linkers: Many modern drug conjugates employ "cleavable" linkers that are designed to be stable in circulation but are cleaved within the target cell to release the payload. This cleavage can be triggered by the low pH of the lysosome or by specific lysosomal enzymes, such as cathepsins. While both amide and ester bonds can be incorporated into cleavable linker designs, the inherent lability of esters can be exploited for pH-sensitive release.

  • Non-Cleavable Linkers: In contrast, non-cleavable linkers, which often rely on amide bond chemistry, are designed to be stable even within the lysosome. In this case, the release of the payload occurs through the degradation of the antibody backbone by lysosomal proteases, liberating the drug still attached to the linker and a single amino acid.

Quantitative Data on Linker Stability

The following table summarizes the key stability characteristics of amide versus ester linkers based on available experimental data.

Linker TypeStability to HydrolysisPlasma StabilityNotes
Amide HighGenerally HighConsidered the more stable option for systemic circulation.[1]
Ester Moderate to LowGenerally Lower than AmideStability can be modulated by steric hindrance and electronic effects.[2]

Experimental Protocols

Accurate assessment of linker stability is paramount in the development of drug conjugates. Below are detailed methodologies for two key experiments: the plasma stability assay and the lysosomal stability assay.

Plasma Stability Assay using LC-MS

This assay evaluates the stability of a drug conjugate in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Drug conjugate of interest

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or Protein G)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the drug conjugate in plasma at 37°C. A parallel incubation in PBS can serve as a control.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Immunoaffinity Capture: Add immunoaffinity beads to the plasma aliquots to capture the drug conjugate.

  • Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured drug conjugate from the beads using the elution buffer.

  • Neutralization: Immediately neutralize the eluted sample with the neutralization buffer.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the DAR. The molecular weight of the intact or reduced antibody is measured to identify the different drug-loaded species.

  • Data Analysis: Calculate the average DAR for each time point. A decrease in DAR over time indicates linker cleavage.

Lysosomal Stability Assay

This assay assesses the release of the payload from the drug conjugate in the presence of lysosomal enzymes.

Materials:

  • Drug conjugate of interest

  • Isolated lysosomes (commercially available)

  • Lysosomal assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the drug conjugate with isolated lysosomes in the lysosomal assay buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching: Stop the reaction by adding the stop solution to each aliquot.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage in a lysosomal environment.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

G General Hydrolysis Mechanism cluster_amide Amide Linker cluster_ester Ester Linker Amide R-C(=O)-NH-R' Amide_Intermediate Tetrahedral Intermediate Amide->Amide_Intermediate + H2O Amide_Products R-COOH + H2N-R' Amide_Intermediate->Amide_Products Slow Ester R-C(=O)-O-R' Ester_Intermediate Tetrahedral Intermediate Ester->Ester_Intermediate + H2O Ester_Products R-COOH + HO-R' Ester_Intermediate->Ester_Products Faster

Caption: Comparative Hydrolysis of Amide and Ester Linkers.

G Experimental Workflow for Plasma Stability Assay Start Incubate ADC in Plasma at 37°C Collect Collect Aliquots at Time Points Start->Collect Capture Immunoaffinity Capture of ADC Collect->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute Neutralize Neutralize Eluate Elute->Neutralize Analyze LC-MS Analysis for DAR Neutralize->Analyze End Determine Change in DAR Over Time Analyze->End

Caption: Plasma Stability Assay Workflow.

Conclusion

The choice between an amide and an ester linker in a drug conjugate is a critical decision that must be guided by the desired stability profile and mechanism of action. Amide linkers offer superior stability, making them a robust choice for ensuring the conjugate remains intact in circulation. Ester linkers, while more susceptible to hydrolysis, can be strategically employed for controlled drug release in specific biological compartments. A thorough understanding of the stability of these linkers, backed by rigorous experimental evaluation, is essential for the successful development of safe and effective drug conjugates.

References

Cytotoxicity of 4-Aminobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various 4-aminobenzoic acid (PABA) derivatives, drawing upon recent experimental findings. The data presented herein is intended to inform researchers and professionals in the fields of pharmacology and drug development about the potential of these compounds as cytotoxic agents. This document summarizes quantitative cytotoxicity data, details the experimental methodologies employed in these studies, and visualizes a key mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of different classes of 4-aminobenzoic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for representative PABA derivatives from recent studies.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Schiff Bases Derivative of PABA and salicylaldehydeHepG2 (Liver Carcinoma)≥ 15.0[1][2][3]
Alkyl Derivatives Compound 20NCI-H460 (Lung Carcinoma)15.59[4]
Compound 20CAL-27 (Oral Squamous Carcinoma)20.04[4]
Acrylamide-PABA Hybrids Compound 4j (with furan group)MCF-7 (Breast Adenocarcinoma)1.83[5]
Compound 4a (with 4-fluorophenyl group)MCF-7 (Breast Adenocarcinoma)2.99[5]
Compound 4i (with 3,4,5-trimethoxyphenyl group)MCF-7 (Breast Adenocarcinoma)4.51[5]
Acrylamide-PABA HybridsHepG2 (Liver Carcinoma)Generally showed good activity[5]

Experimental Protocols

The following sections detail the methodologies used to assess the cytotoxicity of the 4-aminobenzoic acid derivatives.

Cell Culture
  • HepG2 (Human Liver Carcinoma) Cells: These cells were cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. The culture medium was replaced every 2-3 days.

  • NCI-H460 (Human Lung Carcinoma) Cells: These cells were maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cells were cultured in a humidified incubator at 37°C with 5% CO2.

  • MCF-7 (Human Breast Adenocarcinoma) Cells: These cells were grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the 4-aminobenzoic acid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, in a humidified atmosphere at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: β-Tubulin Inhibition

Certain acrylamide-PABA hybrids have been identified as inhibitors of β-tubulin polymerization.[5] This is a significant mechanism of anticancer activity, as microtubules, which are composed of α- and β-tubulin dimers, are crucial for cell division.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disruption chromosome_segregation Chromosome Segregation mitotic_spindle->chromosome_segregation cell_division Cell Division chromosome_segregation->cell_division apoptosis Apoptosis (Cell Death) cell_division->apoptosis Leads to paba_derivative Acrylamide-PABA Analog paba_derivative->microtubule Inhibits Polymerization

Caption: Mechanism of β-tubulin inhibition by acrylamide-PABA analogs.

The diagram above illustrates how acrylamide-PABA analogs interfere with the dynamic process of microtubule polymerization and depolymerization. By inhibiting the polymerization of tubulin dimers into microtubules, these compounds disrupt the formation of the mitotic spindle, which is essential for proper chromosome segregation during cell division. This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

References

N-Acyl p-Aminobenzoic Acids: A Comparative Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties of N-acyl p-aminobenzoic acid derivatives, providing researchers and drug development professionals with a comparative guide to their potential therapeutic applications.

N-acyl p-aminobenzoic acids, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These derivatives of p-aminobenzoic acid (PABA), a well-known precursor in the biosynthesis of folate, exhibit a range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory activities. This guide provides a comparative overview of these biological activities, supported by quantitative data and detailed experimental methodologies, to aid researchers in the evaluation and development of novel therapeutic agents based on this scaffold.

Antimicrobial Activity

Derivatives of N-acyl p-aminobenzoic acid have demonstrated notable activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often influenced by the nature of the acyl group and other substitutions on the aromatic ring. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several derivatives against various microbial strains.

A selection of N-acyl p-aminobenzoic acid derivatives and their reported antimicrobial activities are summarized in the table below.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[1]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[1]
Isatin-p-aminobenzoic acid hybrid 2aStaphylococcus aureus0.09 mmol/L[2]
Isatin-p-aminobenzoic acid hybrid 2aBacillus subtilis0.09 mmol/L[2]
2-aminobenzoic acid derivative 1Candida albicans (clinical isolate)70[3]
2-aminobenzoic acid derivative 2Candida albicans (clinical isolate)70[3]

Antioxidant Activity

Several N-acyl p-aminobenzoic acid derivatives have been investigated for their ability to scavenge free radicals, a key factor in mitigating oxidative stress-related diseases. The antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of antioxidant efficacy.

The following table presents the antioxidant activities of representative N-acyl p-aminobenzoic acid derivatives.

Compound/DerivativeAssayIC50 (µM)Reference
Aldehydic derivative FM3DPPHPotent[4]
Aldehydic derivative FM4ABTSPotent[4]
Carboxylic acid derivative FM10DPPH8.36[4]
Carboxylic acid derivative FM10ABTS8.90[4]
Carboxylic acid derivative FM12DPPH15.30[4]
Carboxylic acid derivative FM12ABTS17.22[4]

Anticancer Activity

The potential of N-acyl p-aminobenzoic acid derivatives as anticancer agents has been explored against various cancer cell lines. Their cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A summary of the in vitro anticancer activities of selected derivatives is provided below.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzamide derivative of PABA-5.85[5]
Benzamide derivative of PABA-4.53[5]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-223.31 ± 0.09[5]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateMCF-772.22 ± 0.14[5]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateHepG253.29 ± 0.25[5]
Carboxamide derivative of PABAA5493.0[5]
Chloro anilinoquinoline derivativeMCF-73.42[5]
Chloro anilinoquinoline derivativeA5495.97[5]
N-acylbenzenesulfonamide 27HeLaGP = 7% at 100 µM[6]
N-acylbenzenesulfonamide 27HeLaGP = 22% at 10 µM[6]
Sulfonyl-L-cysteine derivative 5HEPG251.9 µg/ml[7]
Sulfonyl-L-glutamine derivative 14MCF754.2 µg/ml[7]
Sulfonyl-L-tryptophan derivative 18PaCa259.7 µg/ml[7]

Enzyme Inhibition

N-acyl p-aminobenzoic acid derivatives have also been identified as inhibitors of various enzymes, with a particular focus on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[8]

The inhibitory activities of some derivatives against these enzymes are presented below.

Compound/DerivativeEnzymeIC50 (µM)Reference
Donepezil (standard)AChE0.022[9]
Donepezil (standard)BChE4.15[9]
Carbamate derivative 1BChE0.12 ± 0.09[10]
Carbamate derivative 7BChE0.38 ± 0.01[10]

Signaling Pathway Modulation

The biological effects of N-acyl p-aminobenzoic acid derivatives can be attributed, in part, to their ability to modulate key cellular signaling pathways. For instance, their anti-inflammatory and anticancer activities may involve the inhibition of pro-inflammatory pathways such as the IL-6/STAT3 and TNF-α/NF-κB signaling cascades.

IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Expression pSTAT3->Gene Induces Inhibitor N-acyl p-aminobenzoic acid derivative Inhibitor->JAK Inhibits

Caption: Simplified IL-6/STAT3 signaling pathway and potential inhibition by N-acyl p-aminobenzoic acid derivatives.

TNF_NFkB_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression NFkB->Gene Induces Inhibitor N-acyl p-aminobenzoic acid derivative Inhibitor->IKK Inhibits

Caption: Simplified TNF-α/NF-κB signaling pathway and potential inhibition by N-acyl p-aminobenzoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key bioassays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.[11][12][13][14][15]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified optical density, corresponding to a standard cell concentration (e.g., 10^4 to 10^5 CFU/mL).[11]

  • Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in the broth medium within the wells of a 96-well plate to achieve a range of concentrations.[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are included.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17][18][19]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light. This is then diluted to a working concentration (e.g., 0.1 mM).[16]

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations.[16]

  • Reaction Mixture: The sample solutions are mixed with the DPPH working solution. A blank containing only the solvent is also prepared.[16]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically 517 nm).[16]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.[16]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[20][21][22][23][24]

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of the enzyme (AChE or BChE), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[20]

  • Reaction Mixture: In a 96-well plate, combine the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 10 minutes at 25°C).[20]

  • Initiation of Reaction: Add DTNB and then the substrate to initiate the enzymatic reaction.[20]

  • Absorbance Measurement: The absorbance is measured at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.[20]

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined.[20]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[26]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours at 37°C). Metabolically active cells reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization of Formazan: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[25]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

References

Safety Operating Guide

Proper Disposal of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Ethoxy-2-oxoacetamido)benzoic acid, ensuring compliance with safety protocols and regulatory standards.

I. Immediate Safety Precautions and Spill Management

Prior to handling or disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. In the event of a spill, immediate and correct action is necessary to contain the material and prevent environmental contamination.

Personal Protective Equipment (PPE) Summary:

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from dust, splashes, and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][2]To prevent skin contact and absorption.
Respiratory Protection NIOSH/MSHA approved respirator.[3]To avoid inhalation of dust or aerosols, especially in poorly ventilated areas.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.

Spill Containment Protocol:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[3][4] Place the swept material into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety officer.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment.

  • Waste Identification and Segregation:

    • Identify the waste as a hazardous chemical.

    • Keep the chemical in its original or a compatible, well-labeled container.[5]

    • Do not mix with other waste materials.[5]

  • Container Management:

    • Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[3]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS), if available, or all known information about the chemical's properties.

  • Transportation:

    • If transportation is required, ensure it complies with all local, national, and international regulations for the transport of hazardous materials. The UN number for environmentally hazardous solid substances, n.o.s. (which may apply to benzoic acid derivatives) is 3077.[5]

  • Documentation:

    • Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of disposal, and the quantity of waste disposed of.

Environmental Protection:

Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.[3][4] Preventing the entry of this chemical into the sanitary sewer system or surface waters is critical to avoid environmental contamination.[3][4]

III. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify and Segregate Waste B Step 2: Secure in Labeled Container A->B C Step 3: Store in a Safe & Ventilated Area B->C D Step 4: Contact Licensed Waste Disposal Service C->D E Step 5: Provide Chemical Information D->E F Step 6: Arrange for Professional Collection E->F G Step 7: Document Disposal Process F->G

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general principles for the disposal of benzoic acid derivatives. As a specific Safety Data Sheet for this compound was not available, it is imperative to consult with a qualified environmental health and safety professional and a licensed waste disposal service to ensure full compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.